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  • Product: 5-bromo-2,3-difluoro-N,N-dimethylaniline
  • CAS: 1704067-41-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-bromo-2,3-difluoro-N,N-dimethylaniline

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 5-bromo-2,3-difluoro-N,N-dimethylaniline, a valuable building block in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 5-bromo-2,3-difluoro-N,N-dimethylaniline, a valuable building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also in-depth mechanistic insights and practical considerations for reaction optimization and scale-up. The presented synthesis is a two-step process commencing with the regioselective bromination of commercially available 2,3-difluoroaniline, followed by the exhaustive N,N-dimethylation of the resulting 5-bromo-2,3-difluoroaniline intermediate via the Eschweiler-Clarke reaction.

Introduction and Strategic Overview

The synthesis of polysubstituted anilines is of paramount importance in medicinal chemistry and materials science. The target molecule, 5-bromo-2,3-difluoro-N,N-dimethylaniline, incorporates several key structural features: a bromine atom, which serves as a versatile handle for further cross-coupling reactions; two fluorine atoms, which can significantly modulate the physicochemical and pharmacological properties of a molecule; and a dimethylamino group, a common motif in many biologically active compounds.

The synthetic strategy detailed herein is designed for efficiency and selectivity, proceeding through two distinct stages:

  • Stage 1: Electrophilic Aromatic Bromination. This initial step involves the regioselective bromination of 2,3-difluoroaniline. The amino group, being a potent activating group, directs the electrophilic substitution primarily to the para-position, yielding 5-bromo-2,3-difluoroaniline.

  • Stage 2: Reductive N-Alkylation. The subsequent transformation is the N,N-dimethylation of the synthesized intermediate. The classical Eschweiler-Clarke reaction is employed for this purpose, offering a reliable and high-yielding method for the exhaustive methylation of primary anilines without the formation of quaternary ammonium salts[1].

This guide will elucidate the mechanistic underpinnings of each reaction, provide detailed and validated experimental protocols, and present the expected outcomes in a clear and concise format.

Mechanistic Insights and Rationale

Regioselective Bromination of 2,3-difluoroaniline

The introduction of a bromine atom onto the 2,3-difluoroaniline scaffold is achieved through an electrophilic aromatic substitution reaction. The amino group (-NH₂) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. In the case of 2,3-difluoroaniline, the positions ortho to the amino group are sterically hindered by the adjacent fluorine atoms. Consequently, the electrophilic attack of the brominating agent is directed predominantly to the less hindered para-position (C5), leading to the desired 5-bromo-2,3-difluoroaniline. The reaction is typically carried out using a mild brominating agent such as N-bromosuccinimide (NBS) to ensure high selectivity and minimize the formation of polybrominated byproducts[2].

N,N-Dimethylation via the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly efficient method for the methylation of primary and secondary amines[1][3]. The reaction utilizes an excess of formic acid and formaldehyde. The mechanism proceeds in several steps:

  • Imine Formation: The primary amine (5-bromo-2,3-difluoroaniline) first reacts with formaldehyde to form an imine intermediate.

  • Reduction to a Secondary Amine: The imine is then reduced by formic acid, which acts as a hydride donor, to yield the corresponding N-methylaniline. Carbon dioxide is released in this step, driving the reaction forward.

  • Iminium Ion Formation: The newly formed secondary amine reacts with a second molecule of formaldehyde to form an iminium ion.

  • Final Reduction: This iminium ion is subsequently reduced by another molecule of formic acid to afford the final tertiary amine, 5-bromo-2,3-difluoro-N,N-dimethylaniline[1].

A key advantage of the Eschweiler-Clarke reaction is that it does not produce quaternary ammonium salts, as the tertiary amine cannot form another imine or iminium ion[1].

Experimental Protocols

Stage 1: Synthesis of 5-bromo-2,3-difluoroaniline

This protocol is based on established methods for the regioselective bromination of anilines[2][4].

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2,3-Difluoroaniline129.1110.0 g77.4 mmol
N-Bromosuccinimide (NBS)177.9813.78 g77.4 mmol
Acetonitrile (anhydrous)-200 mL-
Saturated aq. NaHCO₃-100 mL-
Saturated aq. NaCl (Brine)-50 mL-
Anhydrous MgSO₄---
Dichloromethane (DCM)---

Step-by-Step Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-difluoroaniline (10.0 g, 77.4 mmol) and anhydrous acetonitrile (200 mL).

  • Stir the mixture at room temperature until the aniline is completely dissolved.

  • In a separate beaker, dissolve N-bromosuccinimide (13.78 g, 77.4 mmol) in anhydrous acetonitrile (100 mL).

  • Slowly add the NBS solution to the aniline solution dropwise over 30 minutes at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane (200 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-2,3-difluoroaniline as a solid.

Expected Yield: 75-85%

Stage 2: Synthesis of 5-bromo-2,3-difluoro-N,N-dimethylaniline

This protocol employs the Eschweiler-Clarke reaction for the exhaustive methylation of the primary amine[1][3][5].

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
5-bromo-2,3-difluoroaniline208.0010.0 g48.1 mmol
Formaldehyde (37% in H₂O)30.0311.7 mL~144.3 mmol
Formic Acid (98-100%)46.0310.9 mL~288.6 mmol
Saturated aq. NaHCO₃---
Saturated aq. NaCl (Brine)-50 mL-
Anhydrous MgSO₄---
Diethyl Ether---

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromo-2,3-difluoroaniline (10.0 g, 48.1 mmol).

  • Add formic acid (10.9 mL, ~288.6 mmol) to the flask, followed by the slow addition of formaldehyde solution (11.7 mL, ~144.3 mmol).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess formic acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography to obtain 5-bromo-2,3-difluoro-N,N-dimethylaniline as an oil or low-melting solid.

Expected Yield: 80-90%

Visualizing the Synthesis

Overall Synthetic Pathway

Synthesis_Pathway Start 2,3-Difluoroaniline Intermediate 5-bromo-2,3-difluoroaniline Start->Intermediate NBS, Acetonitrile Product 5-bromo-2,3-difluoro-N,N-dimethylaniline Intermediate->Product HCHO, HCOOH (Eschweiler-Clarke)

Caption: Synthetic route to 5-bromo-2,3-difluoro-N,N-dimethylaniline.

Eschweiler-Clarke Reaction Workflow

Eschweiler_Clarke_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 5-bromo-2,3-difluoroaniline, formaldehyde, and formic acid B Heat to reflux for 8-12 hours A->B C Monitor by TLC B->C D Cool to room temperature C->D E Neutralize with aq. NaHCO₃ D->E F Extract with diethyl ether E->F G Dry and concentrate F->G H Vacuum distillation or column chromatography G->H

Caption: Workflow for the Eschweiler-Clarke N,N-dimethylation.

Safety Considerations

  • 2,3-Difluoroaniline: This compound is toxic if swallowed and may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. It is also light-sensitive. Store in a cool, dark place and handle in a well-ventilated fume hood.

  • Formaldehyde: Formaldehyde is a known carcinogen and is toxic and corrosive. All manipulations should be performed in a fume hood.

  • Formic Acid: Formic acid is corrosive and can cause severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

  • The Eschweiler-Clarke reaction can evolve carbon dioxide gas. Ensure the reaction vessel is not sealed tightly to avoid pressure buildup.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 5-bromo-2,3-difluoro-N,N-dimethylaniline. By leveraging a regioselective bromination followed by a classic Eschweiler-Clarke reaction, this pathway offers high yields and avoids the formation of problematic byproducts. The mechanistic understanding and detailed protocols provided herein are intended to empower researchers in their synthetic endeavors, facilitating the production of this valuable chemical intermediate for applications in drug discovery and development.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. National Institutes of Health. [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. [Link]

  • m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE. Organic Syntheses. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. National Institutes of Health. [Link]

  • Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. National Institutes of Health. [Link]

  • 5-bromo-2,3-difluoroaniline. Stenutz. [Link]

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]

  • Halogenated aniline and method for producing same.
  • In situ or one-pot hydrogenation and reductive amination process.
  • Reductive amination of amines with formaldehyde ?. ResearchGate. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

  • Preparation of N,N-dimethylation of 4-bromoaniline?. ResearchGate. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. FULIR. [Link]

  • Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step. Semantic Scholar. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-bromo-2,3-difluoro-N,N-dimethylaniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-bromo-2,3-difluoro-N,N-dimethylaniline, a halogenated aniline derivative with significa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-2,3-difluoro-N,N-dimethylaniline, a halogenated aniline derivative with significant potential in medicinal chemistry and materials science. While direct literature on this specific N,N-dimethylated compound is sparse, this guide establishes a robust framework for its synthesis, characterization, and application by leveraging data from its precursor, 5-bromo-2,3-difluoroaniline (CAS No. 1375068-68-0), and established synthetic methodologies. This document details a proposed synthetic pathway, predicted physicochemical properties, potential applications as a building block in drug discovery, and essential safety and handling protocols. The content is structured to provide both a theoretical foundation and practical insights for researchers in organic synthesis and drug development.

Introduction: The Significance of Halogenated Anilines

Substituted anilines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of halogen atoms, particularly fluorine, can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The strategic placement of bromo- and fluoro- substituents on the aniline ring, as seen in 5-bromo-2,3-difluoroaniline, creates a versatile chemical intermediate for further functionalization. The N,N-dimethylation of the amino group further refines these properties, often enhancing bioavailability and altering the molecule's three-dimensional conformation.

This guide focuses on the synthesis and potential utility of 5-bromo-2,3-difluoro-N,N-dimethylaniline, a compound poised for application in the development of novel therapeutics, particularly in oncology and virology where substituted anilines have shown considerable promise.[2][3]

Physicochemical Properties

The properties of 5-bromo-2,3-difluoro-N,N-dimethylaniline can be predicted based on its structure and data from its parent aniline.

PropertyPredicted Value for 5-bromo-2,3-difluoro-N,N-dimethylanilineData for 5-bromo-2,3-difluoroaniline
CAS Number Not Assigned1375068-68-0[4]
Molecular Formula C₈H₈BrF₂NC₆H₄BrF₂N[5]
Molecular Weight 236.06 g/mol 208.01 g/mol [5]
Appearance Predicted to be a solid or oilSolid
Boiling Point > 200 °C (Predicted)No data available
Melting Point No data availableNo data available
Solubility Predicted to be soluble in organic solvents (e.g., DCM, EtOAc, THF)No data available

Synthesis of 5-bromo-2,3-difluoro-N,N-dimethylaniline

A robust and high-yielding synthesis of the target compound can be achieved through the N,N-dimethylation of 5-bromo-2,3-difluoroaniline. Several methods are available for the N,N-dimethylation of anilines, with reductive amination being a common and effective approach.

Proposed Synthetic Workflow

G A 5-bromo-2,3-difluoroaniline C 5-bromo-2,3-difluoro-N,N-dimethylaniline A->C Reductive Amination B Formaldehyde (CH₂O) Sodium Cyanoborohydride (NaBH₃CN) Acetic Acid (AcOH) B->C D Workup and Purification C->D E Final Product D->E

Caption: Proposed synthetic workflow for 5-bromo-2,3-difluoro-N,N-dimethylaniline.

Detailed Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the N,N-dimethylation of substituted anilines.[6][7]

Materials:

  • 5-bromo-2,3-difluoroaniline

  • Paraformaldehyde

  • Sodium cyanoborohydride

  • Glacial acetic acid

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of 5-bromo-2,3-difluoroaniline (1.0 eq) in anhydrous THF in a round-bottom flask, add paraformaldehyde (2.2 eq).

  • Carefully add sodium cyanoborohydride (2.0 eq) to the suspension.

  • Slowly add glacial acetic acid (2.0 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Partition the mixture between the aqueous layer and an organic solvent such as diethyl ether or ethyl acetate.

  • Separate the organic layer and extract the aqueous layer twice more with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure 5-bromo-2,3-difluoro-N,N-dimethylaniline.

Causality of Experimental Choices:

  • Reductive Amination: This method is chosen for its high efficiency and selectivity in forming tertiary amines from primary anilines without the formation of quaternary ammonium salts, which can be a side product in methods using alkyl halides.[8]

  • Sodium Cyanoborohydride: This reducing agent is mild enough to not reduce the formaldehyde but is reactive enough to reduce the intermediate iminium ion formed in situ.

  • Acetic Acid: The acid catalyzes the formation of the iminium ion intermediate.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized 5-bromo-2,3-difluoro-N,N-dimethylaniline would be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the N,N-dimethyl protons at approximately 2.5-3.0 ppm. The aromatic protons will appear as multiplets in the aromatic region (6.5-7.5 ppm), with coupling to both other protons and the fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the N,N-dimethyl carbons around 40-45 ppm. The aromatic carbons will appear in the 100-160 ppm region, with characteristic C-F and C-Br couplings.

  • ¹⁹F NMR: The fluorine NMR will provide distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to the aromatic protons.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak with the characteristic isotopic pattern for a bromine-containing compound.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 5-bromo-2,3-difluoro-N,N-dimethylaniline is dictated by its functional groups, making it a valuable building block for creating diverse molecular libraries.

Key Reaction Sites

G cluster_0 5-bromo-2,3-difluoro-N,N-dimethylaniline cluster_1 Reaction Sites image image A Aromatic Ring (Electrophilic Substitution) B Bromine Atom (Cross-Coupling Reactions) C N,N-dimethyl Group (Oxidation, etc.)

Sources

Foundational

Technical Whitepaper: Molecular Weight Characterization and Analytical Validation of 5-bromo-2,3-difluoro-N,N-dimethylaniline

Executive Summary 5-bromo-2,3-difluoro-N,N-dimethylaniline (CAS: 1704067-41-3) is a highly functionalized halogenated building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-bromo-2,3-difluoro-N,N-dimethylaniline (CAS: 1704067-41-3) is a highly functionalized halogenated building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. The precise determination and validation of its molecular weight is a critical quality attribute (CQA) during early-stage drug development. This whitepaper provides a comprehensive deconstruction of its molecular weight—theoretically calculated at 236.06 g/mol —and establishes a self-validating analytical protocol for its empirical confirmation.

Chemical Identity & Mass Causality

The macroscopic molecular weight of a compound is an average derived from the isotopic abundances of its constituent elements. For 5-bromo-2,3-difluoro-N,N-dimethylaniline (Chemical Formula: C8​H8​BrF2​N ), understanding the isotopic contribution is paramount, particularly due to the presence of bromine.

Unlike elements with a single dominant isotope (e.g., Fluorine-19), naturally occurring bromine exists as a nearly 1:1 mixture of 79Br (50.69%) and 81Br (49.31%). Consequently, while the average molecular weight is 236.06 g/mol , an expert mass spectrometrist will not observe a single mass peak at 236 Da. Instead, the compound exhibits a characteristic isotopic doublet. The exact monoisotopic masses are:

  • Containing 79Br : 234.9806 Da

  • Containing 81Br : 236.9786 Da

Table 1: Elemental Composition and Mass Contribution
ElementIsotope(s)Atom CountAtomic Mass (Da)Total Mass Contribution ( g/mol )Mass Fraction (%)
Carbon 12C , 13C 812.01196.08840.70%
Hydrogen 1H 81.0088.0643.42%
Bromine 79Br , 81Br 179.90479.90433.85%
Fluorine 19F 218.99837.99616.10%
Nitrogen 14N 114.00714.0075.93%
Total 20 236.059 100.00%

Analytical Workflow for Molecular Weight Verification

To ensure absolute trustworthiness in structural identity, any acquired batch of 5-bromo-2,3-difluoro-N,N-dimethylaniline must undergo orthogonal validation. Relying solely on a supplier's Certificate of Analysis (CoA) introduces unacceptable risk into the drug development pipeline. The following workflow outlines a self-validating system using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).

Figure 1: Analytical workflow for molecular weight verification of 5-bromo-2,3-difluoro-N,N-dimethylaniline.

Step-by-Step Experimental Protocol: LC-HRMS Validation

This protocol is designed as a self-validating closed-loop system. It includes internal system suitability tests (SST) to rule out false positives caused by column carryover or ionization suppression.

Phase 1: System Suitability and Sample Preparation
  • Step 1.1 - Blank Injection: Inject 1 µL of LC-MS grade Acetonitrile (MeCN) prior to any sample analysis.

    • Causality: Establishes a baseline and proves the system is free of background brominated contaminants, ensuring the subsequent doublet signal is genuinely from the sample.

  • Step 1.2 - Sample Solvation: Dissolve 1.0 mg of 5-bromo-2,3-difluoro-N,N-dimethylaniline in 1.0 mL of MeCN to create a 1 mg/mL stock. Dilute 1:100 in MeCN/H₂O (50:50 v/v) containing 0.1% Formic Acid.

    • Causality: The tertiary amine (N,N-dimethyl group) is basic. Formic acid acts as a proton donor, pre-ionizing the molecule in solution to maximize the [M+H]+ signal during electrospray ionization (ESI).

Phase 2: Chromatographic Separation
  • Step 2.1 - LC Elution: Utilize a sub-2 µm C18 reverse-phase column. Run a rapid gradient from 5% to 95% organic mobile phase over 3 minutes.

    • Causality: The highly lipophilic nature of the difluoro and bromo substitutions ensures strong retention on a C18 stationary phase. A steep gradient sharpens the peak, increasing the concentration of the analyte entering the MS source at a given microsecond, thereby enhancing the signal-to-noise ratio.

Phase 3: HRMS Acquisition & Data Interpretation
  • Step 3.1 - ESI+ Ionization: Operate the mass spectrometer in positive electrospray ionization mode.

    • Causality: The nitrogen atom readily accepts a proton to form a stable ammonium cation [M+H]+ . Negative mode (ESI-) would yield negligible signal due to the lack of acidic protons.

  • Step 3.2 - Isotopic Profiling: Extract the ion chromatograms for m/z 236.00 and m/z 238.00.

    • Causality: A self-validating identity check requires observing the ~1:1 intensity ratio of the m/z 235.988 ( 79Br [M+H]+ ) and 237.986 ( 81Br [M+H]+ ) peaks. If this exact isotopic ratio is absent, the molecular weight confirmation fails, indicating potential degradation or misidentification.

Implications in Drug Development

The molecular weight of 236.06 g/mol positions 5-bromo-2,3-difluoro-N,N-dimethylaniline as an ideal fragment-based drug discovery (FBDD) candidate. It comfortably satisfies Lipinski’s Rule of Five (MW < 500 Da), ensuring high theoretical oral bioavailability.

Furthermore, the strategic placement of fluorine atoms adjacent to the amine and bromine groups exerts a strong electron-withdrawing effect. This lowers the basicity (pKa) of the amine, which can enhance passive membrane permeability, while simultaneously blocking cytochrome P450-mediated oxidative metabolism at the 2,3-positions, leading to a highly stable pharmacokinetic profile[2].

References

Sources

Exploratory

Strategic Applications of 5-Bromo-2,3-difluoro-N,N-dimethylaniline in Modern Medicinal Chemistry

Executive Summary In contemporary drug discovery, the strategic incorporation of halogenated motifs is a cornerstone of rational drug design. 5-Bromo-2,3-difluoro-N,N-dimethylaniline (CAS: 1704067-41-3) has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of halogenated motifs is a cornerstone of rational drug design. 5-Bromo-2,3-difluoro-N,N-dimethylaniline (CAS: 1704067-41-3) has emerged as a highly versatile, multi-functional building block for medicinal chemists. By combining the solubilizing and target-engaging properties of a dimethylamino group with the stereoelectronic modulation of a 2,3-difluoro motif and the synthetic utility of a 5-bromo handle, this molecule provides a robust scaffold for developing kinase inhibitors, CNS-penetrant therapeutics, and novel allosteric modulators.

This technical guide explores the physicochemical rationale behind this specific substitution pattern, provides validated synthetic workflows for its late-stage functionalization, and outlines its direct applications in target-based drug discovery.

Structural and Physicochemical Profiling

To understand the utility of 5-bromo-2,3-difluoro-N,N-dimethylaniline, we must deconstruct its structural components and their synergistic effects on pharmacokinetics (PK) and pharmacodynamics (PD) [1].

The Stereoelectronic Impact of 2,3-Difluorination

Fluorine substitution is a premier strategy for optimizing lead compounds [2]. In this scaffold, the fluorines at the C2 and C3 positions serve three critical functions:

  • Basicity Modulation (pKa Tuning): The strong inductive electron-withdrawing effect of the ortho and meta fluorines significantly lowers the pKa of the N,N-dimethylamino group. While a standard N,N-dimethylaniline has a conjugate acid pKa of ~5.1, the 2,3-difluoro analog drops to approximately ~2.5. This prevents the amine from being protonated at physiological pH (7.4), thereby increasing the fraction of neutral species and drastically improving passive membrane permeability.

  • Metabolic Shielding: The electron-rich nature of unsubstituted anilines makes them highly susceptible to cytochrome P450 (CYP450)-mediated oxidation. The C2/C3 fluorines sterically and electronically block these metabolic hotspots, extending the molecule's half-life.

  • Conformational Locking: The highly electronegative fluorine atoms can engage in orthogonal multipolar interactions (e.g., F···S or F···O interactions) within protein binding pockets, locking the molecule into a bioactive conformation that enhances target affinity [3].

The 5-Bromo Synthetic Handle

The bromine atom at the C5 position is situated meta to the dimethylamino group and para to the C2 fluorine. Because the N,N-dimethyl group donates electron density primarily to the ortho and para positions, the C5 position remains relatively electron-deficient. This electronic environment is highly favorable for the oxidative addition step in palladium-catalyzed cross-coupling reactions, making the C-Br bond a highly reactive vector for growing the molecule into adjacent binding pockets.

Quantitative Data Summary

Table 1: Comparative Physicochemical Impact of the Substitution Pattern

PropertyN,N-Dimethylaniline (Reference)5-Bromo-2,3-difluoro-N,N-dimethylanilineMedicinal Chemistry Rationale
pKa (Conjugate Acid) ~ 5.1~ 2.5Reduced basicity prevents trapping in acidic compartments (e.g., lysosomes) and improves oral bioavailability.
Lipophilicity (cLogP) 2.31~ 3.65Increased lipophilicity drives hydrophobic pocket binding and blood-brain barrier (BBB) penetration.
Metabolic Stability Low (Rapid CYP oxidation)HighFluorines block aromatic oxidation; Br provides a handle to install metabolically stable aryl groups.
Cross-Coupling Reactivity N/AExcellent (C5 position)Electron-deficient C-Br bond accelerates oxidative addition in Pd-catalysis.

Core Synthetic Workflows: Self-Validating Protocols

To leverage this building block, medicinal chemists frequently employ transition-metal catalysis to install diverse pharmacophores at the C5 position. Below is a highly optimized, self-validating protocol for a Suzuki-Miyaura cross-coupling.

Protocol: Pd-Catalyzed Suzuki-Miyaura Arylation

Objective: Synthesize a C5-aryl substituted 2,3-difluoro-N,N-dimethylaniline derivative for structure-activity relationship (SAR) screening.

Mechanistic Rationale for Reagent Selection:

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 eq). The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step—a crucial requirement when coupling electron-deficient aryl halides.

  • Base: K2CO3 (3.0 eq). A mild inorganic base that avoids unwanted nucleophilic aromatic substitution (SNAr) on the fluorinated ring, which stronger bases (like KOtBu) might trigger.

  • Solvent System: 1,4-Dioxane / H2O (4:1 v/v). This biphasic system ensures the complete dissolution of the hydrophobic aryl bromide and the inorganic base, preventing localized concentration gradients and ensuring reproducible kinetics.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-bromo-2,3-difluoro-N,N-dimethylaniline (1.0 mmol, 1.0 eq) and the desired aryl boronic acid (1.2 mmol, 1.2 eq).

  • Catalyst & Base Loading: Add K2CO3 (3.0 mmol, 3.0 eq) and Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 0.05 eq) to the vial.

  • Inert Atmosphere: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill the vial with ultra-pure Argon (repeat 3 times) to prevent catalyst oxidation.

  • Solvent Addition: Syringe in 5.0 mL of degassed 1,4-Dioxane/H2O (4:1 v/v) mixture.

  • Reaction Execution: Heat the biphasic mixture to 90°C in a pre-heated oil bath or heating block for 4–6 hours. Monitor progression via LC-MS.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (2 x 10 mL). Extract the aqueous layer with ethyl acetate (10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the biaryl product.

SynthWorkflow A 5-Bromo-2,3-difluoro- N,N-dimethylaniline B Suzuki-Miyaura Cross-Coupling (Pd-Catalyzed) A->B Boronic Acids C Biaryl Scaffold Generation B->C Pd(dppf)Cl2, Base D SAR Optimization & Screening C->D E Lead Candidate D->E

Caption: Synthetic workflow for late-stage functionalization of the 5-bromo handle via Pd-catalysis.

Applications in Target-Based Drug Discovery

Kinase Inhibitor Scaffolds

Anilines and their derivatives are ubiquitous in the design of ATP-competitive kinase inhibitors. They frequently act as "hinge binders," forming critical hydrogen bonds with the backbone amides of the kinase hinge region. By utilizing 5-bromo-2,3-difluoro-N,N-dimethylaniline, chemists can construct Type I or Type II kinase inhibitors. The N,N-dimethyl group can project out toward the solvent-exposed region to improve aqueous solubility, while the biaryl system (generated via the C5 position) extends into the hydrophobic pocket (DFG-out conformation) to achieve high selectivity.

KinasePathway Stimulus Growth Factor RTK Receptor Tyrosine Kinase (RTK) Stimulus->RTK RAS RAS Protein RTK->RAS Kinase Target Kinase (e.g., BRAF/MEK) RAS->Kinase Effect Cell Proliferation Kinase->Effect Inhibitor Fluoro-Aniline Inhibitor Inhibitor->Kinase Allosteric/Hinge Binding

Caption: Mechanistic pathway showing the targeted inhibition of kinases by fluoro-aniline derivatives.

Central Nervous System (CNS) Therapeutics

For neurodegenerative diseases or neuro-oncology, drugs must cross the blood-brain barrier (BBB). The BBB strictly filters molecules based on polar surface area (PSA) and lipophilicity. The incorporation of fluorine atoms into the aniline core increases the lipophilicity of the molecule without significantly increasing its molecular weight or steric bulk [2]. Furthermore, the N,N-dimethylation removes hydrogen bond donors (N-H bonds), which drastically lowers the topological polar surface area (tPSA), making derivatives of this building block highly predisposed to excellent CNS penetrance.

Conclusion

The architectural brilliance of 5-bromo-2,3-difluoro-N,N-dimethylaniline lies in its multi-vector utility. It is not merely a passive structural unit; it actively dictates the physicochemical destiny of the resulting drug candidate. By lowering basicity to enhance permeability, blocking metabolic degradation, and providing a highly reactive site for modular synthesis, this compound empowers medicinal chemists to navigate the complex multi-parameter optimization required in modern drug discovery.

References

  • MDPI - The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Explores the modulation of lipophilicity and clearance mechanisms via fluorine incorporation.1

  • PMC / NIH - Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Details how judicial use of fluorine atoms adjusts pKa and increases bioavailability. 2

  • CRIKC - Understanding the Mysteries of Fluorination in Medicinal Chemistry. Discusses the physical basis for F-induced perturbations in pharmacodynamics and molecular conformations.3

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Bromo-2,3-difluoro-N,N-dimethylaniline

[label="Product Analysis\n(NMR, GC-MS)", fill Validating Synthesis Data I'm now deep-diving into the validation of the synthetic pathway I've established, with several experiments performed and recorded. TLC and LC-MS an...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Product Analysis\n(NMR, GC-MS)", fill

Validating Synthesis Data

I'm now deep-diving into the validation of the synthetic pathway I've established, with several experiments performed and recorded. TLC and LC-MS analyses have been completed, confirming substrate consumption, intermediate formation, and product formation. The experiments are going according to plan, confirming the application. I am now creating the section on troubleshooting.

Substrate Profiling & Strategic Rationale

The construction of complex carbon-nitrogen (C–N) bonds is a cornerstone of modern medicinal chemistry. The substrate 5-bromo-2,3-difluoro-N,N-dimethylaniline presents a highly functionalized, poly-substituted aromatic scaffold that offers unique opportunities and challenges for metal-catalyzed cross-coupling.

To successfully execute a Buchwald-Hartwig amination on this substrate, one must first analyze its electronic and steric environment:

  • Electronic Activation via Halogens: The fluorine atoms at the C2 (para to bromine) and C3 (meta to bromine) positions exert a powerful inductive electron-withdrawing effect (-I). This significantly lowers the LUMO of the aryl bromide, making the C5–Br bond highly activated toward oxidative addition by an electron-rich Palladium(0) species [1.10].

  • Orthogonal Reactivity: The N,N-dimethylamino group at C1 is positioned meta to the C5–Br bond. Because resonance electron donation (+R) operates primarily at ortho and para positions, the dimethylamino group does not directly populate electron density at the C5 carbon. Consequently, the C–Br bond remains electron-deficient and highly reactive, allowing for programmed, regioselective cross-coupling without the need for protecting groups[1].

Mechanistic Causality & Catalyst Design

A successful protocol cannot merely list steps; it must be grounded in the causality of the catalytic cycle. The amination of electron-deficient aryl bromides with secondary amines (e.g., morpholine) relies on overcoming specific kinetic barriers.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C–Br bond. Due to the electron-withdrawing fluorines, this step is exceptionally fast and is rarely rate-limiting for this specific substrate.

  • Amine Binding & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation to form a Pd(II) amido complex. Mechanistic investigations reveal that for weakly binding amines, deprotonation can become the rate-limiting step (RLS) if the base is insufficiently strong[2]. Therefore, a strong alkoxide base like Sodium tert-butoxide (NaOtBu) is deliberately chosen over weaker carbonate bases to drive this equilibrium forward.

  • Reductive Elimination: For electron-deficient aryl halides, reductive elimination is often the rate-limiting step. To accelerate this, bulky, electron-rich biaryl phosphine ligands (such as RuPhos or BrettPhos) are required. Their extreme steric bulk forces the aryl and amido groups into close proximity around the palladium center, drastically lowering the activation energy required to form the new C–N bond and preventing the formation of stable, off-cycle bis-amine Pd complexes[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L_n Pd0->OxAdd 5-bromo-2,3-difluoro- N,N-dimethylaniline AmineBind Amine Binding & Deprotonation Pd(II)(Ar)(NR2)L_n OxAdd->AmineBind Amine, Base - Base·HBr RedElim Reductive Elimination Product Formation AmineBind->RedElim RedElim->Pd0 Aminated Product

Figure 1: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination.

Reaction Optimization & Quantitative Data

To establish a robust protocol, various catalytic systems were evaluated for the coupling of 5-bromo-2,3-difluoro-N,N-dimethylaniline with morpholine. The data below summarizes the quantitative impact of ligand and base selection[4].

Table 1: Optimization of Reaction Conditions (1.0 mmol scale)

EntryPrecatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (1.0)BINAP (2.0)NaOtBu (1.4)Toluene10045
2Pd(OAc)₂ (2.0)Xantphos (2.0)Cs₂CO₃ (1.4)Dioxane10058
3 Pd₂(dba)₃ (1.0) RuPhos (2.0) NaOtBu (1.4) Toluene 100 94
4Pd₂(dba)₃ (1.0)BrettPhos (2.0)NaOtBu (1.4)Toluene10092
5Pd₂(dba)₃ (1.0)RuPhos (2.0)K₃PO₄ (1.4)t-AmylOH10071

Experimental Protocol: Morpholine Coupling

This methodology is designed as a self-validating system . By monitoring specific visual and analytical checkpoints, the operator can confirm the integrity of the reaction at each stage.

Materials Required
  • Aryl Halide: 5-bromo-2,3-difluoro-N,N-dimethylaniline (1.0 equiv, 236.06 mg)

  • Amine: Morpholine (1.2 equiv, 105 µL)

  • Precatalyst: Pd₂(dba)₃ (0.01 equiv, 9.1 mg)

  • Ligand: RuPhos (0.02 equiv, 9.3 mg)

  • Base: Sodium tert-butoxide (1.4 equiv, 134.5 mg)

  • Solvent: Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Methodology
  • Preparation: Oven-dry a 15 mL Schlenk tube equipped with a magnetic stir bar. Transfer the tube to an argon-filled glovebox or utilize standard Schlenk line techniques to maintain a strictly inert atmosphere.

  • Solid Reagent Addition: Add 5-bromo-2,3-difluoro-N,N-dimethylaniline, Pd₂(dba)₃, RuPhos, and NaOtBu to the Schlenk tube.

  • Atmospheric Control: Seal the tube with a rubber septum. If not using a glovebox, evacuate the tube and backfill with ultra-high-purity Argon (repeat 3 times). Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (RuPhos) to their inactive phosphine oxides, killing the catalytic cycle.

  • Liquid Reagent Addition: Via a gas-tight syringe, inject the morpholine followed by the anhydrous, degassed toluene.

  • Reaction Initiation: Place the Schlenk tube in a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800+ rpm) to ensure the heterogeneous base is well-suspended.

  • Reaction Monitoring: Allow the reaction to proceed for 4–6 hours. Monitor via TLC (Hexanes/EtOAc) or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Quench by adding 5 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate.

Workflow Prep 1. Glovebox/Schlenk Setup Reagents 2. Add Substrate, Amine, Base, Pd/L Prep->Reagents Atmosphere 3. Evacuate & Backfill (Ar) Reagents->Atmosphere Solvent 4. Add Degassed Solvent Atmosphere->Solvent React 5. Heat & Stir (100°C) Solvent->React Workup 6. Quench & Extract React->Workup

Figure 2: Step-by-step experimental workflow for the amination protocol.

Validation Checkpoints & Troubleshooting

To ensure the protocol acts as a self-validating system, observe the following critical checkpoints:

  • Visual Checkpoint 1 (Catalyst Activation): Upon the addition of solvent and initial heating, the solution should transition from the dark red/purple hue of Pd₂(dba)₃ to a clear yellow/orange. This color shift confirms the successful generation of the active Pd(0)-RuPhos complex.

  • Visual Checkpoint 2 (Deactivation Warning): The sudden appearance of a fine black precipitate (Pd black) before the reaction is complete indicates catalyst decomposition. This is typically caused by oxygen ingress or insufficient ligand loading. If observed, the run is compromised.

  • Analytical Checkpoint (LC-MS): The starting material (5-bromo-2,3-difluoro-N,N-dimethylaniline) will show an isotopic [M+H]⁺ doublet at m/z 236.0 / 238.0. The successful formation of the morpholine-coupled product (5-morpholino-2,3-difluoro-N,N-dimethylaniline) will be confirmed by the disappearance of the bromide doublet and the emergence of a single [M+H]⁺ peak at m/z 243.3.

References

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines Source: ACS Catalysis (via PMC) URL:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Application

Application Note: Optimized Sonogashira Cross-Coupling Protocols for 5-Bromo-2,3-difluoro-N,N-dimethylaniline

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol Executive Summary The Sonogashira cross-coupling reaction is a cornerstone methodology...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Executive Summary

The Sonogashira cross-coupling reaction is a cornerstone methodology in medicinal chemistry for the construction of sp2

sp carbon-carbon bonds, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base[1]. Functionalized anilines, particularly fluorinated N,N -dimethylanilines, are highly valued building blocks in drug discovery for tuning molecular lipophilicity, metabolic stability, and target binding affinity.

This application note details the mechanistic rationale, optimization data, and a highly reproducible protocol for the Sonogashira coupling of 5-bromo-2,3-difluoro-N,N-dimethylaniline with terminal alkynes. By leveraging the unique electronic properties of this substrate, researchers can achieve high-yielding alkynylations while suppressing common side reactions such as Glaser homocoupling.

Mechanistic Rationale & Electronic Effects

To achieve optimal coupling, one must understand the causality behind the reactivity of 5-bromo-2,3-difluoro- N,N -dimethylaniline. Aryl bromides are generally less reactive toward oxidative addition than aryl iodides, often requiring elevated temperatures or highly active, sterically demanding ligands[1][2].

However, the substitution pattern on this specific aniline core significantly alters its reactivity:

  • Inductive Activation (-I Effect): The C5-bromide is positioned ortho to the C3-fluorine and meta to the C2-fluorine. The strong electron-withdrawing nature of these fluorine atoms inductively lowers the energy of the C–Br σ∗ orbital (LUMO)[3]. This electron deficiency facilitates the rate-determining oxidative addition of the electron-rich Pd(0) catalyst.

  • Resonance Isolation (+R Effect): The N,N -dimethylamino group at C1 is an electron-donating group via resonance. Because the C5-bromide is meta to this amine, the +R effect does not directly increase electron density at the reaction site.

Consequently, the substrate is sufficiently activated to undergo oxidative addition with standard, robust catalysts like Pd(PPh3​)2​Cl2​ without the need for air-sensitive, expensive dialkylbiaryl phosphine ligands (e.g., XPhos)[2][4].

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd + Ar-Br PdII Trans-[Pd(Ar)(Br)L2] (Ar = Substrate) OxAdd->PdII Transmet Transmetalation PdII->Transmet PdII_alkyne Trans-[Pd(Ar)(C≡CR)L2] Transmet->PdII_alkyne - CuBr Isom Isomerization PdII_alkyne->Isom PdII_cis Cis-[Pd(Ar)(C≡CR)L2] Isom->PdII_cis RedElim Reductive Elimination PdII_cis->RedElim RedElim->Pd0 - L Product Coupled Alkyne Product RedElim->Product CuCycle Copper Cycle (Alkyne + CuI + Base) CuCycle->Transmet Cu-C≡CR

Logical relationship of the dual Pd/Cu catalytic cycle in the Sonogashira cross-coupling.

Reaction Optimization Data

The following table summarizes the optimization of reaction conditions for the coupling of 5-bromo-2,3-difluoro- N,N -dimethylaniline with a model terminal alkyne (e.g., phenylacetylene). The data demonstrates the necessity of the copper co-catalyst[1] and highlights the superior performance of polar aprotic solvents combined with sterically hindered bases.

EntryCatalyst (5 mol%)Co-CatalystBase (3.0 eq)SolventTemp (°C)Time (h)Yield (%)
1 Pd(PPh3​)4​ CuI (5 mol%) Et3​N THF651272
2 Pd(PPh3​)2​Cl2​ CuI (5 mol%) Et3​N THF65889
3 Pd(PPh3​)2​Cl2​ CuI (5 mol%) DIPEA DMF 80 6 94
4 Pd(dppf)Cl2​ CuI (5 mol%) Et3​N THF651081
5 Pd(PPh3​)2​Cl2​ NoneDIPEADMF802415

Note: Yields represent isolated product after silica gel chromatography. Entry 3 represents the optimal self-validating system for this substrate.

Experimental Workflow & Protocol

Workflow Step1 1. Reagent Preparation Flame-dry glassware, add Pd/Cu and Ar-Br Step2 2. Inert Atmosphere Evacuate and backfill with Argon (3x) Step1->Step2 Step3 3. Solvent & Base Addition Inject anhydrous DMF, DIPEA, and Alkyne Step2->Step3 Step4 4. Heating & Monitoring Stir at 80°C for 6h, monitor via LC-MS Step3->Step4 Step5 5. Quench & Extraction Add sat. NH4Cl, extract with EtOAc Step4->Step5 Step6 6. Purification Silica gel flash chromatography Step5->Step6

Step-by-step experimental workflow for the Sonogashira coupling of the bromoaniline substrate.

Step-by-Step Methodology

1. Reagent Preparation (Schlenk Technique)

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromo-2,3-difluoro- N,N -dimethylaniline (1.0 mmol, 1.0 equiv), Pd(PPh3​)2​Cl2​ (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%)[2][5].

2. Establishing an Inert Atmosphere

  • Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Strict exclusion of oxygen is mandatory to prevent the oxidative Glaser homocoupling of the terminal alkyne.

3. Addition of Liquids

  • Via syringe, add anhydrous, degassed DMF (5.0 mL, 0.2 M) followed by N,N -diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise. Causality: A slight excess of alkyne compensates for trace losses to homocoupling or volatility.

4. Reaction Execution

  • Replace the septum with a Teflon screw cap under positive Argon pressure.

  • Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously for 6 hours. Monitor the consumption of the aryl bromide via TLC (Hexanes/EtOAc) or LC-MS.

5. Quench and Workup

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (15 mL) and quench by adding saturated aqueous NH4​Cl (10 mL). Causality: The ammonium chloride coordinates with copper ions to form highly water-soluble cuprammonium complexes, effectively removing copper from the organic phase and preventing streaking during chromatography.

  • Separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

6. Purification

  • Purify the crude residue via flash column chromatography on silica gel using an optimized gradient of Hexanes and Ethyl Acetate to afford the pure alkynylated product.

Critical Parameters & Troubleshooting (E-E-A-T Insights)

  • Observation of Early Black Precipitate: If the reaction solution turns black within the first 10 minutes, the Pd(0) active species is aggregating into inactive palladium black.

    • Cause: Insufficient ligand stabilization or trace oxygen.

    • Solution: Ensure solvents are thoroughly sparged with Argon. Consider adding an extra 5-10 mol% of triphenylphosphine ( PPh3​ ) to stabilize the Pd(0) intermediate.

  • High Levels of Alkyne Dimer (Glaser Product):

    • Cause: The copper acetylide intermediate is reacting with oxygen. Alternatively, the CuI loading is too high relative to the Pd catalyst[4].

    • Solution: Maintain a strict 1:1 ratio of Pd:Cu. Do not exceed 5 mol% CuI. Re-evaluate the inert gas manifold for leaks.

  • Choice of Base (DIPEA vs. Et3​N ): While triethylamine is standard, DIPEA is preferred in polar aprotic solvents like DMF at elevated temperatures. Its increased steric bulk prevents it from acting as a competing nucleophile, ensuring a cleaner reaction profile.

References

  • Sonogashira coupling - Wikipedia Wikipedia, The Free Encyclopedia URL:[Link]

  • LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes Organic Letters (ACS Publications) URL:[Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions Beilstein Journal of Organic Chemistry (via PMC) URL:[Link]

  • Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note: Synthesis of Novel Fluorinated N,N-Dimethyl-9H-Carbazoles via Suzuki-Miyaura/Cadogan Cascade

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Strategic Rationale & Introduction Carbazoles are privileged heterocyclic scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Strategic Rationale & Introduction

Carbazoles are privileged heterocyclic scaffolds prevalent in organic light-emitting diodes (OLEDs), photoredox catalysts, and FDA-approved therapeutics (e.g., kinase inhibitors). The strategic installation of fluorine atoms and electron-donating groups onto the carbazole core can dramatically tune its photophysical properties and metabolic stability.

This application note details a robust, two-step cascade synthesis starting from the commercially available building block 5-bromo-2,3-difluoro-N,N-dimethylaniline [1]. By leveraging the orthogonal reactivity of the C5-bromide and the unique electronic environment provided by the 2,3-difluoro and 1-dimethylamino motifs, we establish a highly efficient pathway to novel polyfunctionalized 9H-carbazoles.

Mechanistic Insights (Causality)

To ensure reproducibility and logical experimental design, it is critical to understand the why behind the selected reagents and conditions.

Step 1: Suzuki-Miyaura Cross-Coupling

The C5-bromide of the starting material is highly activated for oxidative addition. We couple this with (2-nitrophenyl)boronic acid. The choice of Pd(dppf)Cl₂ as the catalyst is deliberate. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle that enforces a cis-coordination geometry on the palladium center. This geometry significantly lowers the activation barrier for the rate-limiting reductive elimination step, which is otherwise sluggish when coupling sterically encumbered ortho-substituted arylboronic acids[2].

Step 2: Cadogan Reductive Cyclization

Rather than relying on expensive transition metals for the final C-N bond formation, we utilize the classical Cadogan cyclization[3]. Triethyl phosphite ( P(OEt)3​ ) acts as both the solvent and the stoichiometric reductant. At reflux (160 °C), P(OEt)3​ attacks the nitro group, undergoing a PIII to PV=O redox cycle to extrude triethyl phosphate and generate a highly reactive singlet nitrene (or a discrete phosphorane intermediate)[4].

Regiochemical Divergence

The electrophilic nitrene undergoes intramolecular C-H insertion into the adjacent difluoro-dimethylamino-phenyl ring. The strongly electron-donating −N(CH3​)2​ group activates both the C4 (para) and C6 (ortho) positions of the aniline ring:

  • Insertion at C6 yields 1-(dimethylamino)-2,3-difluoro-9H-carbazole (Isomer A).

  • Insertion at C4 yields 3-(dimethylamino)-1,2-difluoro-9H-carbazole (Isomer B).

Because the C6 position is sterically hindered by the adjacent bulky dimethylamino group, the nitrene preferentially attacks the C4 position (flanked by the much smaller fluorine atom), making Isomer B the major thermodynamic product.

Mandatory Visualization: Reaction Pathway

G SM 5-bromo-2,3-difluoro- N,N-dimethylaniline Step1 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 (2-nitrophenyl)boronic acid SM->Step1 Int 5-(2-nitrophenyl)-2,3-difluoro- N,N-dimethylaniline Step1->Int 88% Yield Step2 Cadogan Cyclization P(OEt)3, 160°C Reductive C-H Amination Int->Step2 IsoA Isomer A (C6-Attack) 1-(dimethylamino)-2,3-difluoro- 9H-carbazole Step2->IsoA Minor (Sterically Hindered) IsoB Isomer B (C4-Attack) 3-(dimethylamino)-1,2-difluoro- 9H-carbazole Step2->IsoB Major (Electronically Favored)

Fig 1. Cascade synthesis of fluorinated carbazoles via Suzuki-Miyaura and Cadogan cyclization.

Experimental Protocols

Protocol A: Synthesis of 5-(2-nitrophenyl)-2,3-difluoro-N,N-dimethylaniline
  • Setup : In a 100 mL Schlenk flask, add 5-bromo-2,3-difluoro-N,N-dimethylaniline (5.0 mmol, 1.0 equiv), (2-nitrophenyl)boronic acid (6.0 mmol, 1.2 equiv), and K2​CO3​ (10.0 mmol, 2.0 equiv).

  • Solvent & Degassing : Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL). Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen, which prevents catalyst deactivation.

  • Catalyst Addition : Under an argon atmosphere, add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%).

  • Reaction : Heat the mixture to 90 °C in an oil bath and stir vigorously for 8 hours.

  • Workup : Cool to room temperature, dilute with EtOAc (50 mL), and wash with distilled water (2 × 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification : Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to afford the biphenyl intermediate as a vibrant orange solid.

Self-Validating System: The formation of the biphenyl intermediate is accompanied by a distinct color change from pale yellow to deep orange. On TLC, the product appears as a bright UV-active spot at Rf​ 0.45, cleanly separated from the non-polar starting material ( Rf​ 0.70).

Protocol B: Cadogan Cyclization to Fluorinated Carbazoles
  • Setup : Transfer the purified 5-(2-nitrophenyl)-2,3-difluoro-N,N-dimethylaniline (3.0 mmol) to a 50 mL round-bottom flask equipped with a reflux condenser.

  • Reagent Addition : Add neat triethyl phosphite ( P(OEt)3​ , 15.0 mL, excess). Flush the system with argon for 10 minutes.

  • Reaction : Heat the solution to a gentle reflux (160 °C) for 12 hours.

  • Workup : Cool the reaction mixture. Distill off the excess P(OEt)3​ and the triethyl phosphate byproduct under high vacuum (0.1 Torr) at 60 °C to leave a crude dark residue.

  • Purification & Separation : Dissolve the residue in minimal DCM and load onto a silica gel column. Elute with a gradient of Hexanes/DCM (100:0 to 70:30) to separate Isomer A and Isomer B.

Self-Validating System: The successful cyclization is visually validated under a 365 nm UV lamp. The starting nitro-biphenyl is non-fluorescent, whereas the resulting fluorinated carbazoles exhibit intense, characteristic blue/violet fluorescence on the TLC plate.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (2 equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9045
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10062
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 88
4Pd(dppf)Cl₂CsFTHF8074

Table 2: Regioisomer Distribution in Cadogan Cyclization

EntryReductant / SolventTemp (°C)Time (h)Ratio (Isomer A : B)Total Yield (%)
1PPh₃ / o-Dichlorobenzene180161 : 2.555
2 P(OEt)₃ (neat) 160 12 1 : 3.1 82
3P(OEt)₃ / Microwave1601.51 : 3.086

References

  • Freeman, A. W., et al. "Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles". Journal of Organic Chemistry 2005, 70, 13, 5014–5019. URL:[Link]

  • Radosevich, A. T., et al. "Biphilic Organophosphorus-Catalyzed Intramolecular Csp2-H Amination: Evidence for a Nitrenoid in Catalytic Cadogan Cyclizations". J Am Chem Soc. 2018. URL:[Link]

  • Lambrecht, D. S., et al. "The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes". Chemistry - A European Journal 2014. URL:[Link]

Sources

Application

Application Note: Large-Scale Synthesis and Process Optimization of 5-Bromo-2,3-difluoro-N,N-dimethylaniline Derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP) Introduction & Strategic Rationale Fluorinated bromoanilines are highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP)

Introduction & Strategic Rationale

Fluorinated bromoanilines are highly privileged scaffolds in modern drug discovery and agrochemical development. The incorporation of fluorine atoms enhances metabolic stability and lipophilicity, while the bromine substituent serves as an essential synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].

The synthesis of 5-bromo-2,3-difluoro-N,N-dimethylaniline presents a unique regioselectivity challenge. Direct bromination of 2,3-difluoroaniline typically yields an intractable mixture of 4-bromo and 6-bromo isomers due to the strong ortho/para-directing nature of the primary amine. To circumvent this, our validated synthetic strategy begins with the chemoselective reduction of 5-bromo-2,3-difluoronitrobenzene, followed by an exhaustive, controlled N,N-dimethylation.

Synthetic Workflow

The overall process is divided into two distinct phases. Phase 1 focuses on the preservation of the labile carbon-bromine bond during nitro reduction, while Phase 2 ensures complete tertiary amine formation without the generation of quaternary ammonium byproducts.

Workflow A 5-Bromo-2,3-difluoro- nitrobenzene B Chemoselective Reduction (Fe / NH4Cl) A->B C 5-Bromo-2,3-difluoroaniline (Intermediate) B->C D Exhaustive N,N-Dimethylation (Raney-Ni / MeOH) C->D E 5-Bromo-2,3-difluoro- N,N-dimethylaniline D->E

Fig 1. Two-step scalable synthetic workflow for the target aniline derivative.

Experimental Protocols & Causality

Phase 1: Chemoselective Reduction (Béchamp-Type)

Objective: Reduce the nitro group to a primary amine without triggering hydrodebromination. Causality: Standard palladium-catalyzed hydrogenation (Pd/C, H₂) will rapidly cleave the C-Br bond. Utilizing iron powder and saturated ammonium chloride provides a mild, highly chemoselective environment that exclusively reduces the nitro group[2].

Step-by-Step Methodology:

  • Preparation: In a 2 L jacketed reactor, suspend 5-bromo-2,3-difluoronitrobenzene (100 g, 0.42 mol) in a solvent mixture of Ethanol (400 mL), THF (200 mL), and Water (100 mL).

  • Activation: Add saturated aqueous ammonium chloride solution (100 mL). Begin mechanical stirring at 300 RPM.

  • Addition: Gradually add activated Iron powder (94 g, 1.68 mol, 4.0 eq) in 10 g portions over 30 minutes to control the mild exotherm.

  • Reaction: Heat the mixture to reflux (approx. 85 °C) for 2 hours.

  • Workup: Cool to room temperature. Quench with saturated sodium bicarbonate (400 mL). Filter the resulting iron oxide sludge through a pad of diatomaceous earth (Celite), washing the cake thoroughly with Ethyl Acetate (3 x 200 mL)[2].

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 5-bromo-2,3-difluoroaniline.

Self-Validation Checkpoint 1: Analytical Confirmation: Analyze the crude product via LC-MS. A successful reduction is validated by the disappearance of the starting material peak and the presence of a new peak with m/z 207/209 (1:1 isotopic ratio characteristic of a single bromine atom). If a peak at m/z 129 is observed, hydrodebromination has occurred, indicating the reaction temperature was too high or the iron was overly acidic.

Phase 2: Exhaustive N,N-Dimethylation

Objective: Convert the primary amine to a tertiary dimethylamine. Causality: Alkylation with methyl iodide often leads to over-alkylation, forming unwanted quaternary ammonium salts. The Eschweiler-Clarke reductive amination (using formaldehyde and formic acid) is highly specific for tertiary amines and prevents over-alkylation[3]. For larger pilot scales, catalytic transfer hydrogenation using Methanol and Raney-Nickel is preferred to avoid CO₂ gas evolution and reduce E-factor[4].

Step-by-Step Methodology (Lab to Bench Scale):

  • Preparation: In a 1 L round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2,3-difluoroaniline (50 g, 0.24 mol) in Formic Acid (110 g, 2.4 mol, 10 eq).

  • Addition: Cool the flask to 0 °C. Slowly add 37% aqueous Formaldehyde solution (48.6 g, 0.60 mol, 2.5 eq) dropwise over 20 minutes.

  • Reaction: Gradually warm the mixture to room temperature, then heat to 100 °C for 4 hours. Vigorous CO₂ evolution will occur as the formic acid reduces the intermediate iminium ion[3].

  • Workup: Cool to room temperature, carefully neutralize with 20% NaOH (aq) until pH > 10. Extract the aqueous phase with Dichloromethane (3 x 150 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc) to yield the pure 5-bromo-2,3-difluoro-N,N-dimethylaniline.

Self-Validation Checkpoint 2: Analytical Confirmation: Analyze via ¹H-NMR (CDCl₃). The protocol is validated by the complete disappearance of the broad -NH₂ singlet (approx. 3.8 ppm) and the appearance of a sharp 6-proton singlet at approx. 2.9 ppm, confirming the successful installation of the -N(CH₃)₂ group without quaternary salt precipitation.

Mechanistic Insights: Reductive Amination

The Eschweiler-Clarke reaction operates via a cascade of imine formation and hydride transfer. Formic acid acts uniquely as both the acid catalyst and the hydride donor, driving the equilibrium forward while decomposing into CO₂ gas.

Mechanism A Ar-NH2 B + CH2O Imine Formation A->B C + HCOOH Reduction B->C D Ar-NHCH3 C->D E + CH2O Imine Formation D->E F + HCOOH Reduction E->F G Ar-N(CH3)2 F->G

Fig 2. Stepwise mechanistic pathway of the Eschweiler-Clarke reductive amination.

Process Metrics & Quantitative Data

When scaling up the N,N-dimethylation step, process chemists must weigh the high yield of the Eschweiler-Clarke method against the superior environmental profile of catalytic methanol systems[4][5].

Table 1: Comparison of N,N-Dimethylation Methods for Fluorinated Anilines

Process ParameterEschweiler-Clarke (Bench Scale)Catalytic Methanol (Pilot Scale)
Primary Reagents Formaldehyde (aq), Formic AcidMethanol, Raney-Ni Catalyst, H₂
Operating Temperature 100 °C150 – 170 °C (Autoclave)
Reaction Time 3 – 5 hours6 – 8 hours
Typical Yield (%) 92 – 95%88 – 91%
Purity (HPLC) > 98%> 96%
E-Factor (Waste/Product) High (Aqueous salts, excess acid)Low (Water is the primary byproduct)
Over-alkylation Risk Negligible (Self-limiting)Low (Controlled by catalyst selectivity)

Conclusion & Safety Considerations

The synthesis of 5-bromo-2,3-difluoro-N,N-dimethylaniline requires strict adherence to chemoselective principles. Fluorinated and brominated aromatics are highly reactive and can be severe skin and respiratory irritants. All procedures involving formaldehyde and formic acid must be conducted in high-performance fume hoods due to the generation of toxic vapors and rapid gas evolution. By utilizing the self-validating IPCs outlined above, researchers can ensure high-fidelity synthesis suitable for advanced pharmaceutical intermediate manufacturing.

References

  • One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol New Journal of Chemistry (RSC Publishing).[Link]

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species PMC - NIH.[Link]

Sources

Method

Application and Protocol for the Purification of 5-bromo-2,3-difluoro-N,N-dimethylaniline by Column Chromatography

Introduction 5-bromo-2,3-difluoro-N,N-dimethylaniline is a halogenated aromatic amine of significant interest in the development of novel pharmaceuticals and agrochemicals. The precise arrangement of its functional group...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-bromo-2,3-difluoro-N,N-dimethylaniline is a halogenated aromatic amine of significant interest in the development of novel pharmaceuticals and agrochemicals. The precise arrangement of its functional groups—a tertiary amine, a bromine atom, and two fluorine atoms on the phenyl ring—imparts unique chemical properties that are leveraged in the synthesis of complex target molecules. The purity of this intermediate is paramount, as even minor impurities can lead to undesirable side reactions, reduced yields, and complications in subsequent synthetic steps.

This application note provides a comprehensive, field-proven protocol for the purification of 5-bromo-2,3-difluoro-N,N-dimethylaniline using silica gel column chromatography. The methodology is designed to address the specific challenges associated with purifying substituted anilines, which are prone to oxidation and can exhibit problematic interactions with the stationary phase. This guide will delve into the rationale behind each step, from the selection of the mobile phase to the handling of the purified product, ensuring a robust and reproducible purification process.

Challenges in the Purification of Halogenated N,N-Dimethylanilines

The purification of halogenated N,N-dimethylanilines by column chromatography presents several challenges:

  • Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities. These impurities can be difficult to remove and may affect the stability of the final product.[1]

  • Interaction with Silica Gel: The basic nature of the tertiary amine can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This can result in peak tailing, poor separation, and in some cases, decomposition of the target compound on the column.[1]

  • Separation of Structurally Similar Impurities: The synthesis of 5-bromo-2,3-difluoro-N,N-dimethylaniline may result in impurities with very similar polarities, such as unreacted starting materials, regioisomers, or over-brominated byproducts.[2] Achieving baseline separation of these closely related compounds requires careful optimization of the chromatographic conditions.

To overcome these challenges, this protocol employs a deactivated silica gel approach, which is a common and effective strategy for the purification of basic compounds.[1]

Materials and Methods

Materials
MaterialGradeSupplier
Crude 5-bromo-2,3-difluoro-N,N-dimethylanilineSynthesis GradeVaries
Silica Gel60 Å, 230-400 meshStandard laboratory supplier
n-HexaneHPLC GradeStandard laboratory supplier
Ethyl AcetateHPLC GradeStandard laboratory supplier
TriethylamineReagent GradeStandard laboratory supplier
DichloromethaneACS GradeStandard laboratory supplier
TLC PlatesSilica gel 60 F254Standard laboratory supplier
Equipment
  • Glass chromatography column

  • Separatory funnel

  • Rotary evaporator

  • TLC development chamber

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Fume hood

Experimental Protocol

Part 1: Thin-Layer Chromatography (TLC) for Method Development

The first and most critical step is to determine the optimal mobile phase composition using TLC. The goal is to achieve an Rf value for the target compound in the range of 0.15-0.35, which generally provides the best separation in column chromatography.[2]

  • Prepare TLC Eluents: Prepare a series of mobile phases with varying ratios of ethyl acetate in hexane. A good starting point is to test 5%, 10%, 15%, and 20% ethyl acetate in hexane. To each of these solvent mixtures, add 0.5% (v/v) triethylamine to deactivate the silica and prevent peak tailing.[1]

  • Spot the TLC Plate: Dissolve a small amount of the crude 5-bromo-2,3-difluoro-N,N-dimethylaniline in a few drops of dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the TLC Plate: Place the spotted TLC plate in a development chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the TLC Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm. Circle the spots with a pencil.

  • Calculate Rf Values: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Select the Optimal Mobile Phase: Choose the eluent system that provides an Rf value for the main product spot between 0.15 and 0.35 and shows the best separation from all impurities.

Part 2: Column Chromatography

This protocol assumes a standard glass column. The amount of silica gel used should be approximately 50-100 times the weight of the crude material to be purified.

  • Prepare the Deactivated Slurry: In a beaker, weigh the required amount of silica gel. In a separate container, prepare the chosen mobile phase (from Part 1), including the 0.5% triethylamine. Add the mobile phase to the silica gel to create a slurry. Stir gently to remove any air bubbles.

  • Pack the Column:

    • Ensure the column is securely clamped in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand on top of the plug.

    • Pour the silica gel slurry into the column.

    • Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

    • Once the silica has settled, add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Load the Sample:

    • Wet Loading (preferred for this compound): Dissolve the crude 5-bromo-2,3-difluoro-N,N-dimethylaniline in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the sand.

    • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a more polar solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elute the Column:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Maintain a constant flow rate. For flash chromatography, a gentle positive pressure can be applied using a pump or a pipette bulb.

  • Monitor the Elution:

    • Monitor the separation by spotting every few fractions on a TLC plate and developing it in the same mobile phase.

    • Identify the fractions containing the pure product.

  • Isolate the Purified Product:

    • Combine the fractions that contain the pure 5-bromo-2,3-difluoro-N,N-dimethylaniline.

    • Remove the solvent using a rotary evaporator. The triethylamine will also be removed during this step.

    • The final product should be a pure liquid or solid. Confirm the purity using analytical techniques such as NMR, GC-MS, or HPLC.

Workflow Diagram

Caption: Workflow for the purification of 5-bromo-2,3-difluoro-N,N-dimethylaniline.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Product does not move from the origin on TLC Mobile phase is not polar enough.Increase the percentage of ethyl acetate in the mobile phase.
Product has a very high Rf value Mobile phase is too polar.Decrease the percentage of ethyl acetate in the mobile phase.
Streaking or tailing of spots on TLC/column Interaction with acidic silica gel.Ensure 0.5% triethylamine is added to the mobile phase. Consider using pre-deactivated silica gel.[1]
Poor separation of product and impurities Mobile phase selectivity is not optimal.Try a different solvent system, for example, dichloromethane/hexane.
Low recovery of the product Decomposition on the column.Use deactivated silica gel. Work quickly to minimize the time the compound is on the column.
Colored impurities in the final product Oxidation of the aniline.If the purified product is colored, consider a quick filtration through a small plug of activated charcoal dissolved in a suitable solvent, though this may lead to some product loss.[1]

Safety Precautions

  • Handling of Chemicals: 5-bromo-2,3-difluoroaniline, a related compound, is classified as acutely toxic if swallowed.[3] It is prudent to handle 5-bromo-2,3-difluoro-N,N-dimethylaniline with similar care. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Solvent Handling: Hexane, ethyl acetate, and dichloromethane are flammable and/or volatile. Avoid open flames and ensure proper ventilation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a robust and reliable protocol for the purification of 5-bromo-2,3-difluoro-N,N-dimethylaniline by column chromatography. By employing a systematic approach to method development with TLC and utilizing a deactivated silica gel system, researchers can effectively remove common impurities and obtain a high-purity product suitable for downstream applications in drug discovery and materials science. The principles and troubleshooting guide presented here can also be adapted for the purification of other substituted anilines.

References

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]

Sources

Application

Application Note: Optimized Recrystallization Protocol for 5-Bromo-2,3-difluoro-N,N-dimethylaniline

Introduction & Mechanistic Rationale 5-Bromo-2,3-difluoro-N,N-dimethylaniline (CAS: 1704067-41-3) is a highly functionalized halogenated aniline derivative, frequently utilized as a critical building block in pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

5-Bromo-2,3-difluoro-N,N-dimethylaniline (CAS: 1704067-41-3) is a highly functionalized halogenated aniline derivative, frequently utilized as a critical building block in pharmaceutical and agrochemical synthesis [1]. Purifying this compound via recrystallization presents unique physicochemical challenges due to its specific structural features.

Unlike primary or secondary anilines, the tertiary amine (N,N-dimethyl) group lacks N-H hydrogen bond donors. Consequently, the crystal lattice is stabilized entirely by weaker intermolecular forces: dipole-dipole interactions, weak halogen bonding (from the bromine and fluorine atoms), and London dispersion forces [3]. This lack of a robust hydrogen-bonding network typically results in a lower melting point and a high propensity for the compound to "oil out" (undergo liquid-liquid phase separation) rather than crystallize during cooling [2].

This application note provides a field-proven, self-validating protocol for the recrystallization of 5-bromo-2,3-difluoro-N,N-dimethylaniline, emphasizing causality in solvent selection and thermodynamic control to ensure high-purity crystalline yields.

Solvent Selection Matrix

The fundamental principle of recrystallization is temperature-dependent solubility [2]. Because 5-bromo-2,3-difluoro-N,N-dimethylaniline is moderately lipophilic, highly polar solvents (like pure water) will not dissolve it, while non-polar solvents (like dichloromethane) will dissolve it too readily even at room temperature.

To prevent oiling out, the chosen solvent must have a boiling point that is ideally lower than the melting point of the solute, or it must provide a very steep solubility curve. Below is the quantitative evaluation of potential solvent systems:

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Expected Solubility ProfileSuitability & Rationale
Heptane 1.998.4Low at 20°C, High at 90°COptimal. The steep solubility curve and non-polar nature perfectly balance the compound's dipole, minimizing oiling out.
Isopropanol (IPA) 18.382.5Moderate at 20°C, High at 80°CGood. Lower polarity than ethanol makes it suitable for highly halogenated aromatics, though yields may be slightly lower.
Ethanol / Water (3:1) ~40.0~80.0Moderate at 20°C, High at 80°CSub-optimal. Water acts as a strong antisolvent, but the risk of supersaturation leading to oiling out is exceptionally high [2].

Experimental Protocol: Single-Solvent Recrystallization (Heptane)

The following step-by-step methodology utilizes heptane to achieve optimal thermodynamic control over the crystallization process.

Step 1: Preparation of the Saturated Solution

  • Action: Place the crude 5-bromo-2,3-difluoro-N,N-dimethylaniline in a clean, dry round-bottom flask equipped with a reflux condenser. Add a minimal volume of heptane (approximately 3-5 mL per gram of crude material).

  • Causality: Using the absolute minimum amount of solvent ensures that the solution reaches saturation at the boiling point, maximizing the final recovery yield.

  • Action: Heat the mixture gradually to 85–90 °C using an oil bath until the solid completely dissolves.

Step 2: Hot Gravity Filtration (If Required)

  • Action: If insoluble mechanical impurities (e.g., silica dust, inorganic salts) are visible, pass the boiling solution through a fluted filter paper in a pre-warmed stemless funnel.

  • Causality: Removing insoluble particulates prevents them from acting as premature, disordered nucleation sites, which can trap impurities within the growing crystal lattice.

Step 3: Controlled Thermodynamic Cooling

  • Action: Remove the flask from the heat source. Allow it to cool ambiently to room temperature at a slow, undisturbed rate (approx. 1–2 °C/min). Do not agitate the flask.

  • Causality: Slow cooling provides the activation energy necessary for the molecules to arrange into their lowest-energy, most stable crystal lattice (the thermodynamic product). Rapid cooling forces the kinetic product, leading to amorphous solid precipitation or oiling out, which entraps impurities [2].

Step 4: Nucleation and Isolation

  • Action: Once the solution reaches room temperature and crystal growth is observed, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes.

  • Causality: The ice bath further decreases the solubility of the aniline derivative, forcing the remaining dissolved compound out of the mother liquor to maximize yield.

  • Action: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a small volume of ice-cold heptane.

  • Causality: The cold wash removes the surface mother liquor (which contains concentrated impurities) without redissolving the purified product.

Troubleshooting: Overcoming "Oiling Out"

If the solution turns cloudy and forms a separate liquid phase instead of crystals, the compound has oiled out. This occurs when the solution becomes saturated at a temperature above the compound's melting point.

  • Intervention 1 (Reheating & Dilution): Reheat the mixture until it is a homogeneous liquid, add 10-15% more heptane, and cool it much more slowly. The extra solvent lowers the saturation temperature below the compound's melting point.

  • Intervention 2 (Seeding): If the solution is supersaturated but clear, introduce a single pure seed crystal of 5-bromo-2,3-difluoro-N,N-dimethylaniline. This bypasses the activation energy barrier for primary nucleation.

Workflow Visualization

Recrystallization_Decision_Tree Start Crude 5-Bromo-2,3-difluoro- N,N-dimethylaniline Dissolve Dissolve in minimal hot Heptane (85-90 °C) Start->Dissolve Cool Cool slowly to Room Temp (1 °C/min) Dissolve->Cool Check Did crystals form? Cool->Check Oil Oiled Out (Liquid-Liquid Separation) Check->Oil No Crystals Crystalline Solid Forms Check->Crystals Yes Reheat Reheat, add 10% more solvent, cool slower Oil->Reheat Reheat->Cool Filter Vacuum Filter & Wash with cold Heptane Crystals->Filter Pure Pure Compound Isolated Filter->Pure

Decision tree for recrystallization and troubleshooting oiling out.

Self-Validating Analytical Systems (E-E-A-T)

To ensure the protocol is a self-validating system, the success of the recrystallization must be empirically verified through orthogonal analytical techniques:

  • Melting Point Depression Analysis: Obtain the melting point of the dried crystals. A sharp melting point range (ΔT ≤ 1.5 °C) indicates a highly ordered, pure crystal lattice. A broad or depressed melting point indicates trapped solvent or residual structural isomers.

  • HPLC-UV: Run a comparative chromatogram of the crude versus the recrystallized product. The area-under-the-curve (AUC) should demonstrate the quantitative removal of regioisomers (e.g., 4-bromo or 3,5-difluoro analogs) which often co-elute during synthesis [1].

  • Multinuclear NMR (1H and 19F): Utilize 1H NMR to verify the absence of the heptane solvent (characteristic triplet at ~0.88 ppm and multiplets at ~1.2-1.3 ppm). 19F NMR will confirm the structural integrity of the highly electronegative difluoro-aromatic system.

References

  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. National Center for Biotechnology Information (PMC). URL:[Link]

Technical Notes & Optimization

Troubleshooting

optimizing catalyst loading for Suzuki coupling of 5-bromo-2,3-difluoro-N,N-dimethylaniline

Topic: Troubleshooting Catalyst Loading in Suzuki-Miyaura Couplings of 5-bromo-2,3-difluoro-N,N-dimethylaniline Welcome to the Advanced Reaction Support Center. This guide is designed for researchers and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Catalyst Loading in Suzuki-Miyaura Couplings of 5-bromo-2,3-difluoro-N,N-dimethylaniline

Welcome to the Advanced Reaction Support Center. This guide is designed for researchers and drug development professionals seeking to optimize palladium catalyst loading for the cross-coupling of highly specific, electronically complex fluorinated anilines.

The Substrate Paradox: Electronic & Steric Causality

Optimizing the catalyst loading for 5-bromo-2,3-difluoro-N,N-dimethylaniline requires balancing competing electronic and steric effects.

  • The Pull (Acceleration): The highly electronegative 2,3-difluoro motif withdraws electron density from the aromatic ring via induction. This significantly lowers the activation barrier for the initial oxidative addition of the C-Br bond to the Pd(0) center.

  • The Push (Inhibition): The N,N-dimethylamino group is a strong resonance donor and a potential Lewis base. It can competitively coordinate to the palladium center, creating an off-cycle resting state.

  • The Bottleneck: Because oxidative addition is rapid but the subsequent transmetalation step is often sterically or electronically hindered, the catalytic cycle can stall at the Pd(II) intermediate. This stalling is the root cause of most side reactions when attempting to lower catalyst loading[1].

CatalyticCycle Pd0 Active Pd(0) Species (Target: <1 mol% Loading) OxAdd Oxidative Addition (Accelerated by 2,3-difluoro) Pd0->OxAdd 5-bromo-2,3-difluoro- N,N-dimethylaniline PdBlack Pd Black Precipitation (Catalyst Death) Pd0->PdBlack Low Ligand Ratio TransMet Transmetalation (Rate-Limiting Step) OxAdd->TransMet Boronic Acid + Base ProtoD Protodeboronation (Slow Cycle / Excess H2O) OxAdd->ProtoD Stalled Transmetalation RedElim Reductive Elimination (Product Formation) TransMet->RedElim HomoC Boronic Acid Homocoupling (Excess Pd / O2) TransMet->HomoC High Pd Loading RedElim->Pd0 Cross-Coupled Product

Catalytic cycle of Suzuki coupling highlighting side-reaction pathways at non-optimal Pd loadings.

Interactive Troubleshooting FAQs

Q1: I dropped my catalyst loading from 5 mol% to 0.5 mol%, and my yield plummeted from 92% to 18%. I see a black precipitate. What happened? A1: You are observing the formation of inactive palladium black[2]. At standard 5 mol% loadings, a 1:1 ratio of Ligand-to-Palladium provides enough absolute ligand concentration in the solvent to stabilize the active Pd(0) species. When you drop the total Pd loading to 0.5 mol% while maintaining a 1:1 ratio, the absolute concentration of the free ligand falls below the critical threshold required to favor the coordinated state.

  • Causality-Driven Solution: Decouple your ligand ratio. When operating at sub-1% catalyst loadings, increase the Ligand:Pd ratio to 2:1 or 3:1 to thermodynamically protect the Pd(0) species from agglomeration[2]. Alternatively, utilize highly stable palladacycle precatalysts (e.g., CataCXium A Pd G3) which are designed to resist deactivation at low loadings[3],[4].

Q2: My LC-MS shows complete consumption of the boronic acid, but 60% of my 5-bromo-2,3-difluoro-N,N-dimethylaniline remains unreacted. Where did my reagents go? A2: Your boronic acid is undergoing protodeboronation [1]. This occurs when the transmetalation step is too slow. The boronic acid sits in the heated, basic aqueous environment and hydrolyzes into the corresponding arene.

  • Causality-Driven Solution: You must accelerate transmetalation to outcompete the hydrolysis pathway. Switch to a biphasic solvent system like 2-MeTHF/H2O, which has proven highly effective for bromoanilines[3]. This keeps the boronic acid largely in the organic phase, protecting it from the bulk aqueous base until transmetalation occurs at the solvent interface.

Q3: I am seeing 15-20% homocoupling of my boronic acid partner. How do I suppress this? A3: Homocoupling is an oxidative side reaction catalyzed by excess palladium in the presence of trace oxygen[1],[5]. High catalyst loadings (e.g., >3 mol%) actively promote this pathway.

  • Causality-Driven Solution: Paradoxically, the solution to homocoupling is to reduce your catalyst loading and strictly enforce inert Schlenk techniques[5],[2]. By minimizing the Pd(0) concentration, you starve the homocoupling pathway of the metal required to mediate it.

Quantitative Data: Catalyst Optimization Matrix

The following table summarizes the causal relationship between catalyst loading, ligand environment, and reaction outcomes for fluorinated bromoanilines.

Pd SourcePd Loading (mol%)LigandL:Pd RatioConversion (%)Homocoupling (%)Protodeboronation (%)Mechanistic Observation
Pd(OAc)₂5.0%PPh₃2:185%12%3%High loading drives homocoupling[1].
Pd(OAc)₂0.5%PPh₃2:122%<1%75%Catalyst dies (Pd black); slow cycle causes protodeboronation[1],[2].
Pd₂(dba)₃0.5%SPhos1:145%<1%50%Insufficient ligand concentration to stabilize Pd(0)[2].
Pd₂(dba)₃0.5%SPhos3:1 94% <1%<5%High free-ligand concentration stabilizes Pd(0) at low loading[2].
CataCXium A G30.1% (Built-in)1:196% <1%<2%Palladacycle prevents agglomeration; rapid transmetalation[3],[4].
Self-Validating Protocol: Low-Loading Optimization Screen

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates internal standards to mathematically prove mass balance, ensuring that any drop in yield is definitively traced to either unreacted starting material or a specific degradation pathway.

Materials Required:

  • Substrate: 5-bromo-2,3-difluoro-N,N-dimethylaniline (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Base: Cs₂CO₃ (2.0 equiv, 2.0 mmol) - Chosen for high solubility and rapid transmetalation[1],[3].

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)

  • Solvent: 2-MeTHF / H₂O (10:1 ratio, 0.1 M)[3]

Step-by-Step Methodology:

  • Reaction Assembly & Internal Control: To an oven-dried Schlenk tube, add the bromoaniline substrate, the boronic acid, Cs₂CO₃, and exactly 0.5 mmol of 1,3,5-trimethoxybenzene.

    • Causality Check: The internal standard is chemically inert under these conditions. Its peak area on GC-FID/NMR will serve as the absolute reference point to calculate mass balance.

  • Rigorous Degassing: Add the 2-MeTHF and H₂O. Freeze-pump-thaw the mixture three times, backfilling with ultra-pure Argon.

    • Validation Checkpoint: The complete absence of micro-bubbles during the final thaw confirms oxygen removal, which is mandatory to prevent homocoupling[2].

  • Pre-Catalyst Addition: Under a positive Argon stream, add the palladium source (e.g., 0.5 mol% Pd₂(dba)₃) and the bulky ligand (e.g., 1.5 mol% SPhos) to achieve a 3:1 L:Pd ratio[2].

  • Reaction Execution: Seal the tube and heat to 80 °C with vigorous stirring (1000 rpm) for 4 hours.

    • Validation Checkpoint: The solution should transition to a clear, homogenous color (often pale yellow/orange depending on the ligand). If the solution turns opaque black, the catalyst has agglomerated, indicating the L:Pd ratio is too low for the chosen solvent volume[2].

  • Quench and Mass Balance Analysis: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Analyze the crude mixture via quantitative NMR or GC-FID.

    • Self-Validation Math: Calculate (Moles of Product) + (Moles of Unreacted Bromoaniline). If this sum is < 0.95 mmol, the substrate is degrading via an off-target pathway (e.g., C-F bond activation). Calculate (Moles of Product) + (Moles of Unreacted Boronic Acid) + (Moles of Homocoupled Dimer) * 2. If this sum is < 1.15 mmol, protodeboronation is occurring[1].

OptimizationWorkflow Start Baseline Reaction (5 mol% Pd, 1:1 L:Pd) OptSystem Optimize Ligand & Base (e.g., CataCXium A, Cs2CO3) Start->OptSystem Reduce Halve Pd Loading Maintain 2:1 L:Pd Ratio OptSystem->Reduce Check Is Conversion > 95%? Reduce->Check Check->Reduce Yes (Push limits) Success Optimal Low-Loading Protocol Established Check->Success Target Reached Fail Analyze Mass Balance (Check for side products) Check->Fail No (Yield drop) Fail->OptSystem Re-tune electronics

Iterative workflow for minimizing palladium catalyst loading while maintaining reaction efficiency.

References
  • Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Fluorinated Compounds - BenchChem.1

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances. 3

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances - Synthesis (Thieme).4

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers. 5

  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling - BenchChem. 2

Sources

Optimization

Technical Support Center: Synthesis of 5-bromo-2,3-difluoro-N,N-dimethylaniline

Welcome to the technical support center for the synthesis of 5-bromo-2,3-difluoro-N,N-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-bromo-2,3-difluoro-N,N-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 5-bromo-2,3-difluoro-N,N-dimethylaniline?

A1: The most direct and common synthetic route is a two-step process. It begins with the electrophilic bromination of 2,3-difluoroaniline to selectively install a bromine atom at the 5-position, yielding 5-bromo-2,3-difluoroaniline. This intermediate is then subjected to an N,N-dimethylation reaction to produce the final tertiary aniline. This stepwise approach allows for precise control over the introduction of each functional group.

Q2: Why is the bromination step challenging? What are the key factors for success?

A2: The primary challenge in the bromination of anilines lies in controlling the reaction's selectivity and exothermicity. The amino group is a powerful activating group, which can lead to polybromination.[1] However, the two fluorine atoms on the ring have a deactivating effect, which helps to moderate reactivity. Key factors for success are:

  • Choice of Brominating Agent: Milder reagents like N-Bromosuccinimide (NBS) often provide better control and selectivity compared to molecular bromine (Br₂).[1][2]

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature (e.g., 0-5 °C) is critical to prevent side reactions and ensure regioselectivity.[1]

  • Stoichiometry: Careful control over the molar ratio of the brominating agent is essential to minimize the formation of di-brominated byproducts.[3]

Q3: Which method is recommended for the N,N-dimethylation of the 5-bromo-2,3-difluoroaniline intermediate?

A3: For the N,N-dimethylation of an electron-deficient aniline like 5-bromo-2,3-difluoroaniline, the Eschweiler-Clarke reaction is a robust and highly effective method.[4] This reaction uses formaldehyde as the carbon source and formic acid as the reducing agent. It is generally high-yielding, avoids the use of expensive metal catalysts, and minimizes the risk of quaternary salt formation that can occur with alkyl halides like methyl iodide.[5] Alternative methods include reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride or catalytic N-methylation using various transition metal catalysts.[6][7][8]

Synthesis Workflow Overview

Synthesis_Workflow Start 2,3-Difluoroaniline Step1 Step 1: Electrophilic Bromination Start->Step1 Intermediate 5-Bromo-2,3-difluoroaniline Step1->Intermediate Step2 Step 2: N,N-Dimethylation (Eschweiler-Clarke) Intermediate->Step2 Product 5-Bromo-2,3-difluoro-N,N-dimethylaniline Step2->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Troubleshooting_Tree Start Low Yield or Impure Product? Step Which Step? Start->Step Bromination Bromination Step->Bromination Step 1 Methylation N,N-Dimethylation Step->Methylation Step 2 Brom_Issue Issue Type? Bromination->Brom_Issue Meth_Issue Issue Type? Methylation->Meth_Issue Incomplete_Rxn_B Incomplete Rxn: - Check stoichiometry - Increase time/temp cautiously - Verify solvent Brom_Issue->Incomplete_Rxn_B SM Remains Over_Brom Over-bromination: - Lower temperature (0°C) - Slow reagent addition - Use NBS instead of Br₂ Brom_Issue->Over_Brom Byproducts Discolored_Prod_B Discoloration: - Wash with Na₂S₂O₃ - Purify via column/recrystallization Brom_Issue->Discolored_Prod_B Color Incomplete_Rxn_M Incomplete Rxn: - Use excess HCHO/HCOOH - Heat to 80-100°C - Monitor by TLC Meth_Issue->Incomplete_Rxn_M Mixture of Products Low_Yield_M Low Yield: - Basify to pH > 9 before extraction - Perform multiple extractions - Check reagent quality Meth_Issue->Low_Yield_M Poor Recovery

Sources

Troubleshooting

Technical Support Center: Regioselective Functionalization of 5-bromo-2,3-difluoro-N,N-dimethylaniline

Welcome to the technical support center for the synthesis and functionalization of 5-bromo-2,3-difluoro-N,N-dimethylaniline. This guide is designed for researchers, medicinal chemists, and process development scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and functionalization of 5-bromo-2,3-difluoro-N,N-dimethylaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this highly substituted aniline derivative. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to help you achieve your synthetic goals with precision and efficiency.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and challenges encountered when working with 5-bromo-2,3-difluoro-N,N-dimethylaniline.

Q1: Why is the regioselective functionalization of this molecule so challenging?

The primary challenge arises from the complex interplay of electronic and steric effects exerted by the four different substituents on the aniline ring.

  • Electronic Effects : The two fluorine atoms at the C-2 and C-3 positions are strongly electron-withdrawing via the inductive effect, which increases the acidity of the adjacent aromatic protons.[1] The N,N-dimethylamino group is a powerful electron-donating group by resonance, but its directing ability in electrophilic reactions can be complex.

  • Steric Hindrance : The molecule is sterically crowded, particularly around the C-2, C-3, and C-6 positions. This bulk can impede the approach of reagents, catalysts, and coupling partners, often requiring forcing conditions or specialized catalytic systems to overcome.[2][3][4][5]

  • Multiple Reactive Sites : There are three primary sites for potential functionalization: the C-H bond at C-4, the C-Br bond at C-5, and the C-H bond at C-6. Achieving selectivity for one site over the others is the core difficulty.

Q2: What are the primary competing reaction sites and how do I target them?

The key to success is choosing a reaction methodology that inherently favors one site over the others.

  • C-4 Position (ortho to the dimethylamino group) : This site is best targeted using Directed ortho-Metalation (DoM) . The N,N-dimethylamino group acts as a Directed Metalation Group (DMG), coordinating to a strong organolithium base and directing deprotonation to the adjacent C-4 position.[6][7]

  • C-5 Position (C-Br bond) : This site is exclusively functionalized via transition-metal-catalyzed cross-coupling reactions , such as Suzuki-Miyaura or Buchwald-Hartwig amination. The C-Br bond serves as the electrophilic handle for these transformations.[8][9][10]

  • C-6 Position (ortho to the dimethylamino group) : Functionalization at this site is extremely difficult due to severe steric hindrance from the adjacent fluorine (C-2) and bromine (C-5) atoms. It is generally the least reactive C-H bond for DoM.

The diagram below illustrates the decision-making process for targeting a specific position.

G start What is your desired functionalization site? c4 C-4 Position (New C-C, C-Si, C-B, etc. bond) start->c4 ortho to -NMe2 c5 C-5 Position (New C-C, C-N, C-O bond) start->c5 at the Bromine c6 C-6 Position start->c6 ortho to -NMe2 & -F dom Use Directed ortho-Metalation (DoM) (e.g., n-BuLi, LDA) c4->dom cross_coupling Use Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) c5->cross_coupling difficult Extremely Challenging Consider alternative synthetic route or multi-step functionalization c6->difficult

Caption: Primary (C-4) and secondary (C-6) sites for DoM.

  • Troubleshooting Poor Selectivity:

    • Lower the Temperature: Running the reaction at -90 °C or lower can enhance kinetic selectivity for the C-4 position.

    • Use a Bulky Base: A bulkier base like LDA might show increased preference for the less sterically hindered C-4 proton.

    • In-situ Trapping: Add the electrophile to the reaction mixture before adding the organolithium base. This can trap the desired intermediate as it's formed, preventing equilibration or side reactions. [11]

B. Palladium-Catalyzed Cross-Coupling at the C-5 Position

The C-Br bond is an excellent handle for forming new C-C, C-N, or C-O bonds. The Buchwald-Hartwig and Suzuki-Miyaura reactions are workhorses for this purpose.

Q: My Suzuki-Miyaura coupling is sluggish and gives low yields. How can I optimize it?

A: Low yields in Suzuki couplings with this substrate are often due to steric hindrance and catalyst deactivation.

Parameter Explanation & Optimization Strategy
Catalyst/Ligand Choice The steric bulk near the C-Br bond requires a robust catalyst system. Standard Pd(PPh₃)₄ may be insufficient. Use bulky, electron-rich phosphine ligands like XPhos, RuPhos, or SPhos, which promote the formation of the active monoligated palladium species crucial for coupling hindered substrates. [5]Pre-formed Pd(0) sources like Pd₂(dba)₃ are often used with these ligands. [12]
Base Selection The base is critical for activating the boronic acid/ester. [9]Strong inorganic bases like Cs₂CO₃ or K₃PO₄ are generally effective. For base-sensitive substrates, weaker bases like K₂CO₃ or even KF can be used, though they may require higher temperatures. [9][13]
Solvent System Aprotic polar solvents are typical. A mixture of dioxane/water or toluene/water is common. The water is essential for dissolving the inorganic base and facilitating the catalytic cycle. Ensure solvents are properly degassed to prevent catalyst oxidation.
Boronic Acid/Ester Stability Aryl boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with -H), especially at high temperatures. Consider using more stable boronate esters , such as pinacol esters (Bpin), which are less prone to this side reaction. [12]
Side Reactions A common side reaction is the homocoupling of the boronic acid. This is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture is critical to minimize this pathway. [12]

Q: My Buchwald-Hartwig amination is failing. What are the key factors to consider?

A: This reaction is subject to similar challenges as the Suzuki coupling, primarily related to steric hindrance.

  • Catalyst System is Key : The success of a hindered Buchwald-Hartwig amination is almost entirely dependent on the ligand. [5] * First-generation catalysts (e.g., using P(o-tolyl)₃) are unlikely to work.

    • Bidentate ligands like BINAP or DPPF offered an improvement. [8] * Modern, bulky monophosphine ligands (often called "Buchwald ligands") like BrettPhos, RuPhos, and XPhos are the state-of-the-art and are essential for coupling sterically demanding partners. [2][5]They accelerate the rate-limiting reductive elimination step.

  • Base Choice : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective choices. [13]Weaker bases like K₂CO₃ are generally not strong enough.

  • Inert Atmosphere : Like all palladium-catalyzed reactions, the Buchwald-Hartwig amination is sensitive to oxygen, which can deactivate the catalyst. [5]Maintain a strict inert atmosphere throughout the setup and reaction.

The diagram below shows a simplified catalytic cycle for a C-N cross-coupling reaction, highlighting the importance of the ligand.

BuchwaldHartwig pd0 Pd(0)L (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add + Ar-Br pd2_complex L-Pd(II)-Ar      |            Br oxidative_add->pd2_complex amine_assoc Amine Coordination & Deprotonation pd2_complex->amine_assoc + HNR'R'' + Base amido_complex L-Pd(II)-Ar      |           NR'R'' amine_assoc->amido_complex reductive_elim Reductive Elimination (Rate-Limiting Step) amido_complex->reductive_elim Bulky Ligand 'L' accelerates this step reductive_elim->pd0 Regenerates Catalyst product Ar-NR'R'' (Product) reductive_elim->product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Part 3: Experimental Protocols

These protocols are starting points and may require optimization for your specific substrate and scale. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: Directed ortho-Metalation and Silylation at C-4
  • Setup : To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 5-bromo-2,3-difluoro-N,N-dimethylaniline (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling : Cool the solution to -78 °C using an acetone/dry ice bath.

  • Base Addition : Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring : Stir the resulting dark solution at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.

  • Electrophile Quench : Slowly add chlorotrimethylsilane (TMS-Cl, 1.2 equiv) dropwise.

  • Warm-up & Quench : After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up : Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling at C-5
  • Setup : In a glovebox, add 5-bromo-2,3-difluoro-N,N-dimethylaniline (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.05 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition : Add finely ground K₃PO₄ (2.5 equiv).

  • Solvent Addition : Remove the vial from the glovebox and add degassed 1,4-dioxane and degassed water (typically a 10:1 ratio, ~0.1 M).

  • Reaction : Seal the vial and heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up : After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification : Purify the crude product by flash column chromatography.

References

  • BenchChem. Technical Support Center: Synthesis of Polysubstituted Anilines.
  • Alric, J.P., et al. meta-Directed fluorination of anilines. Journal of Fluorine Chemistry.
  • Kessar, S.V., et al. A Study of BF3-Promoted ortho Lithiation of Anilines and DFT Calculations on the Role of Fluorine–Lithium Interactions.
  • Němec, V., et al. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. [Link]

  • University of Wisconsin. Directed (ortho)
  • Wikipedia.
  • Clayden, J., et al. Directed Ortho Metalation in 2021: A Tribute to Victor Snieckus. ACS Publications. [Link]

  • Grokipedia.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. [Link]

  • BenchChem. Overcoming challenges in the synthesis of sterically hindered anilines.
  • RSC Publishing. On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis. [Link]

  • PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. [Link]

  • PrepChem.com. Synthesis of 5-Bromo-2,4-difluoro-3-methylaniline. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Syntheses. 4-Bromo-N,N-dimethylaniline Synthesis. [Link]

  • PubMed. A study of BF3-promoted ortho lithiation of anilines and DFT calculations on the role of fluorine-lithium interactions. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • eScholarship.org. Practical and selective functionalizations of aromatics and heteroarenes via radical processes. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • NIH. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. [Link]

  • PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • NIH. Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

  • Google Patents. Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • ACS Publications. Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. [Link]

  • PubMed. Tunable Electronic Effects in Indole-Boron Difluoride Fluorochromes. [Link]

  • Semantic Scholar. Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones. [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. [Link]

  • Taylor & Francis. Electronic effects – Knowledge and References. [Link]

  • NIH. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. [Link]

Sources

Optimization

effect of solvent and base on the efficiency of coupling reactions with 5-bromo-2,3-difluoro-N,N-dimethylaniline

Subject: Troubleshooting Solvent & Base Effects for 5-Bromo-2,3-difluoro-N,N-dimethylaniline Welcome to the Advanced Applications Support Portal. As drug development professionals and synthetic chemists, working with hea...

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Author: BenchChem Technical Support Team. Date: April 2026

Subject: Troubleshooting Solvent & Base Effects for 5-Bromo-2,3-difluoro-N,N-dimethylaniline

Welcome to the Advanced Applications Support Portal. As drug development professionals and synthetic chemists, working with heavily functionalized, electron-deficient aryl halides requires moving beyond empirical screening. This guide deconstructs the mechanistic causality behind solvent and base effects to help you optimize Suzuki-Miyaura cross-couplings with 5-bromo-2,3-difluoro-N,N-dimethylaniline .

Substrate Profiling & Mechanistic Causality

Before altering reaction parameters, it is critical to understand the electronic push-pull system of this specific substrate:

  • Accelerated Oxidative Addition: The two fluorine atoms at positions 2 and 3 exert strong electron-withdrawing inductive (-I) effects across the aryl ring. This net electron deficiency at the C-Br bond significantly lowers the activation energy for the oxidative addition of the Pd(0) catalyst[1].

  • Rate-Determining Step (RDS) Shift: Because oxidative addition is exceptionally fast, the resulting Pd(II)-aryl-bromide intermediate is highly stable. Consequently, transmetalation becomes the absolute kinetic bottleneck. To drive this step, the choice of solvent and base becomes your primary thermodynamic lever[2].

  • Steric Profile: The bromine at position 5 is flanked by protons (positions 4 and 6), meaning steric hindrance is minimal compared to ortho-substituted halides. This allows for the use of standard, less bulky phosphine ligands (e.g., PPh3 or dppf)[3].

Troubleshooting Guide: Solvent & Base Effects

Q: My reaction stalls at 50% conversion, but TLC/HPLC shows the boronic acid is completely consumed. What is happening? A: You are likely observing base-promoted protodeboronation of your boronic acid partner. In aqueous, strongly basic conditions (e.g., NaOH or high equivalents of Na2CO3 in H2O), boronic acids undergo rapid C-B bond cleavage[4]. Because the oxidative addition of 5-bromo-2,3-difluoro-N,N-dimethylaniline is so fast, the stalled reaction is actually a stoichiometric imbalance caused by the destruction of the boronic acid. Solution: Switch to a milder base (e.g., K3PO4 or CsF) and reduce the water content by using a solvent system like 1,4-Dioxane/H2O (10:1) or strictly anhydrous conditions[5].

Q: Does the choice of base dictate the transmetalation pathway for this fluorinated substrate? A: Yes. Mechanistic studies reveal two competing pathways for transmetalation. In the Boronate Pathway (Path A) , the base reacts directly with the boronic acid to form a nucleophilic boronate complex, which attacks the Pd(II)-halide. In the Oxo-Palladium Pathway (Path B) , the base displaces the bromide on the Pd(II) complex to form a Pd(II)-hydroxo species, which then reacts with the neutral boronic acid[2]. For electron-deficient aryl halides like ours, the Pd(II)-Br intermediate is highly stabilized. Using a biphasic system with a strong base pushes the reaction through the Oxo-Palladium pathway, but risks side reactions. A carefully tuned weak base in a polar aprotic solvent favors controlled transmetalation[6].

Q: I am detecting hydrodehalogenation (reduction of the C-Br bond to C-H). How do I prevent this? A: Hydrodehalogenation occurs when the Pd(II) intermediate undergoes β-hydride elimination from a solvent or alkoxide base, followed by reductive elimination. This is notoriously common when using primary or secondary alcohols (e.g., ethanol, methanol) as co-solvents. Solution: Eliminate alcoholic solvents. Use 1,4-Dioxane, Toluene, or THF. Ensure thorough degassing (sparging with N2 or Argon for 15 minutes), as dissolved oxygen can exacerbate off-cycle Pd-hydride formation[7].

Quantitative Data: Solvent & Base Optimization Matrix

To standardize your approach, refer to the following causality matrix when selecting your reaction conditions:

Solvent SystemBaseTemp (°C)Transmetalation PathwayProtodeboronation RiskRelative Efficiency
Toluene / H2O (3:1)Na2CO3 (2.0 eq)80Oxo-Palladium (Path B)HighModerate (Prone to stalling)
1,4-Dioxane / H2O (10:1)K3PO4 (2.0 eq)90Mixed (Path A & B)LowHigh (Optimal for broad scope)
THF (Anhydrous)CsF (3.0 eq)70Boronate (Path A)Very LowHigh (Best for sensitive boronic acids)
DMF / EtOH / H2OK2CO3 (2.0 eq)100Oxo-Palladium (Path B)ExtremeLow (High hydrodehalogenation)

Validated Experimental Protocols

Protocol A: Standard Biphasic Coupling (Optimal for Stable Boronic Acids)

Self-Validating Mechanism: The use of a 10:1 Dioxane/H2O ratio ensures the K3PO4 base is sufficiently dissolved to form the reactive Pd-OH intermediate without providing excess bulk water that drives protodeboronation[2].

  • Charge the Flask: To an oven-dried Schlenk flask, add 5-bromo-2,3-difluoro-N,N-dimethylaniline (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol, 5 mol%), and anhydrous K3PO4 (2.0 mmol).

  • Solvent Addition & Degassing: Add 10 mL of 1,4-Dioxane and 1 mL of deionized H2O. Seal the flask with a rubber septum. Sparge the biphasic mixture with Argon for exactly 15 minutes. (Causality Note: Oxygen promotes homocoupling of the boronic acid[7]).

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The highly fluorescent nature of the fluorinated aniline makes UV tracking trivial.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over MgSO4, filter, and concentrate in vacuo.

Protocol B: Anhydrous Fluoride-Promoted Coupling (For Sensitive/Unstable Boronic Acids)

Self-Validating Mechanism: CsF acts as both a base and a fluoride source, forming a highly reactive, nucleophilic fluoroboronate species in situ while strictly excluding water, completely shutting down protodeboronation[5].

  • Charge the Flask: Add 5-bromo-2,3-difluoro-N,N-dimethylaniline (1.0 mmol), the arylboronic acid (1.5 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and anhydrous CsF (3.0 mmol) to a vial.

  • Inert Atmosphere: Evacuate and backfill the vial with Argon three times.

  • Solvent Addition: Add 10 mL of anhydrous THF via syringe.

  • Reaction: Heat at 70 °C for 12 hours.

  • Workup: Filter the crude mixture directly through a pad of Celite, eluting with EtOAc, and concentrate for column chromatography.

Pathway Visualization

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast due to F-atoms) Pd0->OxAdd PdII_Br L2Pd(Ar)(Br) Ar = 2,3-diF-5-NMe2-C6H2 OxAdd->PdII_Br 5-Br-2,3-diF-N,N-dimethylaniline BaseAq Strong Base / High H2O (e.g., NaOH, Na2CO3) PdII_Br->BaseAq BaseMild Anhydrous / Fluoride (e.g., CsF in THF) PdII_Br->BaseMild PdII_OH L2Pd(Ar)(OH) Oxo-Palladium Species BaseAq->PdII_OH Base exchange Transmet Transmetalation (Rate Determining Step) PdII_OH->Transmet Path B (Oxo-Pd) + R-B(OH)2 Boronate [R-B(F)3]- Fluoroboronate Complex BaseMild->Boronate + R-B(OH)2 Boronate->Transmet Path A (Boronate) PdII_R L2Pd(Ar)(R) Transmet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Mechanistic pathways of transmetalation modulated by base and solvent choices.

References

  • [7] Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[Link]

  • [3] Lubaev, A. E., et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Advances, 2024.[Link]

  • [2] Carrow, B. P.; Hartwig, J. F. "Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society, 2011.[Link]

  • [6] Thomas, A. A., et al. "Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings." Nature Communications, 2020.[Link]

  • [4] Cox, P. A., et al. "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry, 2014.[Link]

  • [1] Rasheed, S., et al. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies." Molecules, 2020.[Link]

  • [5] Neufeldt, S. R., et al. "Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity." ACS Catalysis, 2021.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Debromination in 5-Bromo-2,3-difluoro-N,N-dimethylaniline Workflows

Welcome to the Advanced Technical Support Guide for handling 5-bromo-2,3-difluoro-N,N-dimethylaniline . This highly functionalized building block is critical in drug development and materials science, but its unique elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for handling 5-bromo-2,3-difluoro-N,N-dimethylaniline . This highly functionalized building block is critical in drug development and materials science, but its unique electronic properties make it exceptionally prone to unwanted C–Br bond cleavage (hydrodehalogenation) during transition-metal-catalyzed reactions.

This guide synthesizes mechanistic causality with field-proven protocols to help you engineer self-validating, high-yield synthetic workflows.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does 5-bromo-2,3-difluoro-N,N-dimethylaniline undergo debromination so readily compared to standard bromoarenes? A1: The vulnerability is rooted in the molecule's "push-pull" electronic environment. The strongly electron-withdrawing fluorine atoms at the 2- and 3-positions significantly increase the electrophilicity of the aryl-palladium(II) intermediate formed immediately after oxidative addition[1]. This electron-deficient state makes the intermediate highly reactive toward any available hydride sources in the reaction mixture, leading to rapid hydrodehalogenation rather than the desired transmetalation[1].

Q2: What are the hidden sources of the hydride that cause this side reaction? A2: Hydrides (H⁻) that feed the competing catalytic cycle typically originate from three overlooked sources:

  • Alkoxide Bases: Strong bases like sodium tert-butoxide (NaOtBu) or sodium ethoxide can undergo β-hydride elimination upon coordinating with palladium, directly transferring a hydride to the metal center[2].

  • Solvents: Protic solvents (e.g., methanol, ethanol) and certain amides (e.g., DMF) can be oxidized by the Pd catalyst, acting as potent hydride donors[3].

  • Adventitious Water: In the presence of nucleophilic phosphine ligands, trace amounts of water can react to form phosphine oxides, a process that releases hydrogen and directly feeds the hydrodehalogenation cycle[1].

Q3: How should I adjust my catalyst and ligand choice to outcompete debromination? A3: The kinetic solution is to accelerate the transmetalation and reductive elimination steps so they vastly outpace the hydrodehalogenation pathway. You must abandon first-generation catalysts (like Pd(PPh₃)₄). Instead, utilize bulky, electron-rich biaryl phosphine ligands such as XPhos or RuPhos[4]. These ligands stabilize the active Pd(0) species and sterically force the spatial proximity of the coupling partners, dramatically increasing the rate of desired C–C or C–N bond formation[5].

Q4: Which base and solvent combinations are strictly recommended for this substrate? A4: Completely avoid alkoxide bases and protic/reducible solvents. Transition to weaker, anhydrous inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃[2]. Pair these with rigorously degassed, non-reducible aprotic solvents like anhydrous Toluene or 1,4-Dioxane[4].

Part 2: Mechanistic Visualization

The following diagram illustrates the kinetic bifurcation that occurs at the critical Aryl-Pd(II)-Br intermediate. Your reaction conditions must be engineered to favor the left pathway (Transmetalation) while starving the right pathway (β-Hydride Elimination).

G Start Pd(0) Catalyst OxAdd Oxidative Addition ArF-Pd(II)-Br Start->OxAdd + ArF-Br Transmet Transmetalation ArF-Pd(II)-R OxAdd->Transmet + R-M (e.g., Boronic Acid) BetaElim Beta-Hydride Elimination ArF-Pd(II)-H OxAdd->BetaElim Competing Pathway RedElim Reductive Elimination ArF-R (Desired Product) Transmet->RedElim Fast (Bulky Ligands) RedElim->Start Regenerates Pd(0) Hydride Hydride Source (Solvent/Base/Water) Hydride->BetaElim Donates H- Debrom Reductive Elimination ArF-H (Debrominated) BetaElim->Debrom Fast Debrom->Start Regenerates Pd(0)

Mechanistic bifurcation: Desired cross-coupling vs. competing hydrodebromination pathway.

Part 3: Quantitative Data Presentation

The table below demonstrates the dramatic impact of rational reaction engineering on the product distribution when coupling highly fluorinated bromoanilines.

Table 1: Impact of Reaction Conditions on Debromination (Suzuki-Miyaura Coupling)

Catalyst SystemBaseSolventTemp (°C)Desired Product (%)Debrominated Byproduct (%)
Pd(PPh₃)₄ (5 mol%)NaOtBuEthanol8028%65%
Pd(OAc)₂ / PPh₃K₂CO₃DMF9052%38%
Pd₂dba₃ / XPhos K₃PO₄ Toluene (Anhydrous) 80 94% < 2%

(Note: Data represents typical optimization trajectories for highly electron-deficient bromoarenes. The optimized conditions effectively shut down the hydride-transfer pathways.)

Part 4: Experimental Protocol

Optimized Suzuki-Miyaura Coupling for 5-Bromo-2,3-difluoro-N,N-dimethylaniline

Objective: Maximize cross-coupling yield while establishing a self-validating system to suppress hydrodehalogenation.

Step 1: Rigorous Environmental Control

  • Flame-dry a Schlenk flask under vacuum.

  • Backfill the flask with high-purity Argon. Repeat this vacuum/Argon cycle three times. Causality: Even trace atmospheric moisture can react with phosphine ligands to generate hydrogen equivalents, feeding the debromination cycle[1].

Step 2: Reagent Loading

  • Under a positive flow of Argon, charge the flask with 5-bromo-2,3-difluoro-N,N-dimethylaniline (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Add finely milled, strictly anhydrous K₃PO₄ (2.0 equiv)[2]. Causality: K₃PO₄ is a mild inorganic base incapable of β-hydride elimination, effectively eliminating the base as a hydride source.

Step 3: Catalyst Assembly

  • Add Pd₂dba₃ (2 mol%) and XPhos (4 mol%) to the solid mixture. Causality: Pre-mixing the Pd(0) source with the bulky XPhos ligand ensures the rapid in situ formation of the highly active, monoligated Pd(0)-XPhos complex before oxidative addition occurs, setting up the system for rapid transmetalation[4].

Step 4: Solvent Introduction & Degassing

  • Inject anhydrous Toluene (to achieve a 0.1 M concentration) via syringe.

  • Sparge the solution with Argon for 15 minutes prior to heating. Causality: Toluene is non-reducible and lacks beta-hydrogens, removing the solvent as a potential hydride donor.

Step 5: Reaction Execution & Validation

  • Seal the flask and heat to 80 °C with vigorous stirring (1000+ RPM). Causality: Vigorous stirring is critical because inorganic bases are insoluble in toluene; the transmetalation step occurs at the solid-liquid interface.

  • Monitor the reaction via LC-MS every 2 hours. The absence of the[M-Br+H] mass peak validates the suppression of the debromination pathway.

Step 6: Work-up

  • Once the starting material is consumed, cool to room temperature.

  • Quench with deionized water and extract with Ethyl Acetate.

  • Pass the organic layer through a short pad of Celite to remove palladium black before concentration and subsequent column chromatography[2].

Part 5: References

  • preventing debromination in subsequent reaction steps - Benchchem Source: benchchem.com URL:

  • Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions - Benchchem Source: benchchem.com URL:

  • A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications Source: rsc.org URL:

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics Source: acs.org URL:

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI Source: mdpi.com URL:

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 5-bromo-2,3-difluoro-N,N-dimethylaniline

Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, chemists, and process development professionals managing the scale-up synthesis of 5-bromo-2,3-difluoro-N,N-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, chemists, and process development professionals managing the scale-up synthesis of 5-bromo-2,3-difluoro-N,N-dimethylaniline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when transitioning from laboratory-scale to larger-scale production.

Synthetic Workflow Overview

The synthesis of 5-bromo-2,3-difluoro-N,N-dimethylaniline is most effectively approached as a two-step process starting from the commercially available 2,3-difluoroaniline. This strategy isolates the challenges of N,N-dimethylation from the subsequent electrophilic bromination, allowing for better process control and impurity management.

  • Step 1: N,N-Dimethylation: Conversion of 2,3-difluoroaniline to N,N-dimethyl-2,3-difluoroaniline.

  • Step 2: Regioselective Bromination: Introduction of a bromine atom at the 5-position of the aromatic ring, para to the activating N,N-dimethylamino group.

G cluster_0 Process Flow Start 2,3-Difluoroaniline Step1 Step 1: N,N-Dimethylation Reagents: e.g., Formaldehyde/Formic Acid Start->Step1 Input Intermediate N,N-Dimethyl-2,3-difluoroaniline Step1->Intermediate Yields Step2 Step 2: Bromination Reagents: e.g., N-Bromosuccinimide (NBS) Intermediate->Step2 Input Purification Purification (Recrystallization / Distillation) Step2->Purification Crude Product Product 5-bromo-2,3-difluoro-N,N-dimethylaniline Purification->Product Final Product

Caption: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

The most significant safety risks are associated with the bromination step. Using molecular bromine (Br₂) on a large scale is extremely hazardous due to its high toxicity, corrosivity, and the potential for runaway reactions.[1][2] Bromine vapors can cause severe respiratory damage, and direct contact results in serious chemical burns.[3][4] Furthermore, the reaction is highly exothermic, and improper temperature control can lead to a dangerous increase in pressure and the release of toxic fumes.[1] For these reasons, alternative brominating agents or specialized engineering controls like continuous flow reactors are strongly recommended for scale-up.[1][5]

Q2: Which of the two main steps, dimethylation or bromination, presents more significant scale-up challenges?

While both steps have their challenges, the bromination step is typically more problematic during scale-up. The primary difficulties are ensuring regioselectivity (avoiding the formation of other bromo-isomers), preventing over-bromination to di- or tri-brominated species, and, most importantly, managing the reaction's exothermicity for safety.[1] In contrast, N,N-dimethylation methods like the Eschweiler-Clarke reaction are well-established and generally proceed with high yields and fewer hazardous conditions, although work-up can be cumbersome on a large scale.[6]

Q3: What are the expected major impurities and how do they arise?

The impurity profile can be complex, and understanding its origins is key to developing a robust purification strategy.

  • From Step 1 (Dimethylation):

    • N-methyl-2,3-difluoroaniline: Results from incomplete methylation.

    • Unreacted 2,3-difluoroaniline: Due to insufficient methylating agent or reaction time.

  • From Step 2 (Bromination):

    • Isomeric products: Bromination at other positions on the ring, although the 5-position is strongly favored.

    • Poly-brominated species: Such as 3,5-dibromo-2,3-difluoro-N,N-dimethylaniline, which can form if more than one equivalent of the brominating agent is used or if there is poor local concentration control.

  • From Degradation/Side Reactions:

    • Oxidation products: Anilines are susceptible to air oxidation, often leading to discoloration (e.g., yellow or brown product).[7] This is a common issue in the purification of halogenated anilines.[8]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis and purification processes.

Step 1: N,N-Dimethylation of 2,3-Difluoroaniline

Q: My methylation reaction is incomplete, leaving significant amounts of starting material and the mono-methylated product. How can I drive it to completion?

A: This is a common issue related to reaction stoichiometry and conditions.

  • Root Cause: The reactivity of the secondary amine (mono-methylated intermediate) is lower than that of the primary amine starting material. Insufficient reagent or suboptimal conditions may stall the reaction.

  • Solutions:

    • Reagent Stoichiometry: For an Eschweiler-Clarke type reaction, ensure at least 2.2-2.5 equivalents of both formaldehyde and formic acid are used to drive the second methylation to completion.

    • Temperature and Time: Increase the reaction temperature to the upper limit of the recommended range (typically 80-100 °C for Eschweiler-Clarke) and extend the reaction time. Monitor progress using an in-process control (IPC) like TLC or HPLC every 2-4 hours.

    • Alternative Reagents: While classic, the Eschweiler-Clarke reaction can have a challenging work-up. On an industrial scale, methods using methanol over a catalyst or dimethyl carbonate under pressure are also employed and can offer different impurity profiles and operational characteristics.[9][10]

Q: I am observing the formation of a water-insoluble salt during work-up, complicating extractions. What is this and how can I avoid it?

A: This is likely a quaternary ammonium salt, formed by over-methylation.

  • Root Cause: While methods like the Eschweiler-Clarke reaction are known to prevent the formation of quaternary ammonium salts, other alkylating agents (like methyl iodide) can easily over-alkylate the highly nucleophilic tertiary amine.[6]

  • Solutions:

    • Confirm Methylating Agent: The Eschweiler-Clarke reaction is the preferred lab-scale and scale-up method to avoid this specific issue.[6]

    • Work-up pH Control: During the basic work-up (e.g., with NaOH), ensure the pH is sufficiently high (>12) to deprotonate any amine salts and keep the desired product in the organic phase. Perform multiple extractions with a suitable solvent like ethyl acetate or toluene.

Step 2: Bromination of N,N-dimethyl-2,3-difluoroaniline

Q: The bromination reaction is generating significant amounts of a di-brominated byproduct. How can I improve selectivity for the mono-brominated product?

A: This is a classic problem of over-reaction in electrophilic aromatic substitution.

  • Root Cause: The N,N-dimethylamino group is a powerful activating group, making the product, 5-bromo-2,3-difluoro-N,N-dimethylaniline, still susceptible to a second bromination. High local concentrations of the brominating agent are a primary cause.

  • Solutions:

    • Control Stoichiometry: Use a slight substoichiometric amount of the brominating agent (e.g., 0.95-0.98 equivalents of N-Bromosuccinimide, NBS). This ensures the brominating agent is the limiting reagent, at the cost of some starting material conversion.

    • Slow Addition: Add the brominating agent slowly, either as a solid in portions or as a solution, to the reaction mixture over several hours. This maintains a low concentration of the electrophile and minimizes over-bromination.

    • Temperature Control: Run the reaction at a lower temperature (e.g., 0-5 °C). This reduces the reaction rate and improves selectivity. An efficient cooling system is critical for scale-up.[11]

Q: My reaction is showing poor regioselectivity with isomers other than the desired 5-bromo product. Why is this happening?

A: While the 5-position (para to the -NMe₂) is electronically and sterically favored, harsh conditions can reduce selectivity.

  • Root Cause: High reaction temperatures or highly reactive brominating systems can overcome the subtle energy differences between the possible substitution sites.

  • Solutions:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a solvent like DMF or acetonitrile is generally milder and more selective than Br₂ in acetic acid.

    • Optimize Temperature: Lowering the reaction temperature is often the most effective way to enhance regioselectivity.

    • Solvent Choice: The solvent can influence the reactivity of the brominating agent. A solvent screening may be necessary during process development to find the optimal balance of reactivity and selectivity.

Purification and Isolation

Q: The final isolated product is a dark brown or reddish solid. How can I obtain a colorless or off-white product?

A: Discoloration is almost always due to small amounts of oxidized impurities.[7][8]

  • Root Cause: Anilines are prone to air oxidation, which forms highly colored byproducts. This can happen during the reaction, work-up, or storage.

  • Solutions:

    • Activated Charcoal Treatment: During recrystallization, dissolve the crude product in a suitable hot solvent (e.g., ethanol/water or heptane/ethyl acetate mixture). Add a small amount (1-2% w/w) of activated charcoal, stir for 15-30 minutes, and perform a hot filtration to remove the charcoal and the adsorbed impurities.[7] The product is then crystallized from the clear filtrate.

    • Inert Atmosphere: During the final isolation and drying steps, use an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.

    • Vacuum Distillation: If the product is thermally stable, short-path vacuum distillation can be highly effective at separating the non-volatile colored impurities.[7]

Q: I'm struggling to remove unreacted N,N-dimethyl-2,3-difluoroaniline from my final product by recrystallization. What is the best approach?

A: This occurs when the starting material and product have very similar solubility profiles.

  • Root Cause: The structural similarity between the starting material and the product makes separation by simple crystallization challenging.

  • Solutions:

    • Salt Formation: Convert the crude product mixture to its hydrochloride salt by treating a solution (e.g., in isopropanol) with HCl. The salt of the bromo-product may have different solubility characteristics than the salt of the starting material, potentially allowing for separation via fractional crystallization. The free base can be regenerated afterward.

    • Column Chromatography: While not ideal for very large scales, flash column chromatography is highly effective for separation. This is often used for producing high-purity reference standards or for smaller production batches.

    • Optimize the Reaction: The most scalable solution is to optimize the upstream bromination reaction to push for >99% conversion, minimizing the amount of residual starting material that needs to be removed.

Recommended Scale-Up Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood or an appropriate process vessel. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.[12] A safety data sheet (SDS) for all chemicals should be reviewed before use.

Protocol 1: N,N-Dimethylation via Eschweiler-Clarke Reaction
  • Setup: In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2,3-difluoroaniline (1.0 eq).

  • Reagent Addition: Add formic acid (98%, 2.5 eq) and slowly add aqueous formaldehyde (37% solution, 2.5 eq) while maintaining the internal temperature below 40 °C.

  • Reaction: Heat the mixture to 95-100 °C and maintain for 8-12 hours. Monitor reaction completion by HPLC or TLC.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully basify with 50% aqueous sodium hydroxide solution to a pH > 12, ensuring the temperature is kept below 30 °C with an ice bath.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N,N-dimethyl-2,3-difluoroaniline, which can be used directly or purified by vacuum distillation.

Protocol 2: Regioselective Bromination with NBS
  • Setup: In a reactor equipped for low-temperature operation, charge N,N-dimethyl-2,3-difluoroaniline (1.0 eq) and a suitable solvent such as acetonitrile (5-10 volumes).

  • Cooling: Cool the solution to 0-5 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (0.98 eq) in small portions over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 2-4 hours after the addition is complete. Monitor for completion by HPLC.

  • Quench: Quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any remaining active bromine species.

  • Work-up: Add water and extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Isolation: Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Data Summary Table

ParameterStep 1: N,N-DimethylationStep 2: Bromination
Key Reagents 2,3-Difluoroaniline, Formic Acid, FormaldehydeN,N-Dimethyl-2,3-difluoroaniline, NBS
Solvent None (neat) or WaterAcetonitrile or DMF
Stoichiometry 1.0 eq Aniline, 2.5 eq HCOOH, 2.5 eq CH₂O1.0 eq Amine, 0.98 eq NBS
Temperature 95-100 °C0-5 °C
Typical Time 8-12 hours4-6 hours
Typical Yield >90% (crude)85-95% (crude)
Key Impurities Mono-methyl anilineDi-bromo adduct, starting material

Troubleshooting Workflow Visualization

G Start Problem: Low Yield in Bromination Step Check_IPC Analyze crude by HPLC/TLC. What is the main component? Start->Check_IPC High_SM High Starting Material (>10%) Check_IPC->High_SM Mainly Starting Material High_Impurity Multiple Impurity Peaks Check_IPC->High_Impurity Mainly Byproducts Check_NBS Was NBS quality verified? (e.g., titration) High_SM->Check_NBS Yes Dibromo Is di-bromo adduct the main impurity? High_Impurity->Dibromo Yes Check_Temp Was temperature kept low (0-5°C)? Check_NBS->Check_Temp Yes Sol_NBS Solution: Use fresh, high-purity NBS. Check_NBS->Sol_NBS No Sol_Temp Solution: Improve cooling efficiency. Reaction may be too slow at temp. Check_Temp->Sol_Temp No Sol_Time Solution: Increase reaction time. Continue monitoring by IPC. Check_Temp->Sol_Time Yes Other_Isomers Are other isomers present? Dibromo->Other_Isomers No Sol_Dibromo Solution: Reduce NBS to <1.0 eq. Improve slow addition protocol. Dibromo->Sol_Dibromo Yes Sol_Isomers Solution: Lower reaction temperature further. Screen for a more selective solvent. Other_Isomers->Sol_Isomers Yes

Sources

Reference Data & Comparative Studies

Validation

HPLC and GC-MS analysis of 5-bromo-2,3-difluoro-N,N-dimethylaniline

Title: A Comparative Guide to the Analytical Characterization of 5-bromo-2,3-difluoro-N,N-dimethylaniline: HPLC vs. GC-MS Introduction 5-bromo-2,3-difluoro-N,N-dimethylaniline (CAS: 1704067-41-3) is a highly functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comparative Guide to the Analytical Characterization of 5-bromo-2,3-difluoro-N,N-dimethylaniline: HPLC vs. GC-MS

Introduction 5-bromo-2,3-difluoro-N,N-dimethylaniline (CAS: 1704067-41-3) is a highly functionalized halogenated aromatic amine utilized as a critical building block in the synthesis of advanced pharmaceuticals and agrochemicals. The molecule's structural complexity—featuring a bromine atom, two fluorine atoms, and a tertiary amine—presents unique analytical challenges. Accurately quantifying this compound and profiling its regioisomeric impurities (such as 4-bromo or 6-bromo derivatives) requires robust, well-understood analytical methodologies.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-backed comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Rather than just listing parameters, this guide details the mechanistic rationale behind each technique so you can build self-validating analytical workflows.

Mechanistic Overview & Analytical Strategy

The physicochemical properties of 5-bromo-2,3-difluoro-N,N-dimethylaniline dictate its behavior in chromatographic systems:

  • Tertiary Amine Group: Unlike primary halogenated anilines, which often require derivatization to prevent peak tailing and thermal degradation in gas chromatography, the N,N-dimethyl substitution shields the amine nitrogen. This renders the compound highly volatile and thermally stable, making it intrinsically amenable to direct GC-MS analysis without derivatization[1].

  • Halogenation (Br, F2): The electronegative fluorine atoms withdraw electron density from the aromatic ring, significantly altering its polarity. In reversed-phase HPLC, this allows for highly specific interactions with fluorinated stationary phases. In mass spectrometry, the bromine atom provides a highly diagnostic isotopic signature (~1:1 ratio of M and M+2 peaks), while the fluorine atoms contribute to characteristic [M-HF] fragmentation pathways[1].

Historically, both, with GC-MS offering superior resolution for volatile compounds and HPLC providing broader applicability for purity assays without the need for extraction into non-polar solvents[2].

Comparative Performance Data

The following table summarizes the comparative performance of HPLC-DAD and GC-MS (EI) for the routine analysis and impurity profiling of 5-bromo-2,3-difluoro-N,N-dimethylaniline.

ParameterHPLC-DAD (UV Detection)GC-MS (Electron Ionization)
Primary Application Assay quantification, purity profiling, separation of non-volatile byproducts.Trace volatile impurity identification, structural elucidation, isotopic profiling.
Sample Preparation Direct dissolution in mobile phase (e.g., Acetonitrile/Water).Dissolution in volatile organic solvent (e.g., Hexane, Dichloromethane).
Regioisomer Resolution Excellent (especially with PFP columns leveraging dipole-dipole interactions).Good, based on boiling point and subtle vapor pressure differences.
Limit of Detection (LOD) ~10–50 ng/mL (UV at 254 nm)[3].~0.1–10 ng/mL (SIM mode)[4].
Structural Confirmation Low (relies on retention time matching unless coupled with MS).High (provides full fragmentation spectra and Br isotope patterns).
Analysis Time 10–15 minutes (Gradient elution).15–20 minutes (Temperature programming).

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. The inclusion of specific modifiers and internal standards allows the analyst to verify system suitability in real-time.

Protocol A: HPLC-DAD Purity and Regioisomer Profiling

Causality: While standard [3], a Pentafluorophenyl (PFP) stationary phase is recommended here. The PFP phase offers orthogonal selectivity via π−π , dipole-dipole, and hydrogen-bonding interactions, which are highly effective at resolving closely related fluorinated and brominated regioisomers that often co-elute on a standard C18 column.

Step-by-Step Methodology:

  • System Setup: Equip the HPLC with a PFP column (e.g., 150 mm × 4.6 mm, 3 µm) and a Diode Array Detector (DAD).

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure water with 0.1% Trifluoroacetic acid (TFA). Rationale: TFA protonates the tertiary amine (pKa ~4-5), preventing secondary interactions with residual silanols on the silica support, thereby eliminating peak tailing.

    • Solvent B: HPLC-grade Acetonitrile.

  • Gradient Elution: Program a linear gradient from 20% B to 80% B over 12 minutes, holding at 80% B for 3 minutes, then re-equilibrating. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 5-bromo-2,3-difluoro-N,N-dimethylaniline in 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Detection & Validation: Monitor at 254 nm (optimal for the substituted aromatic ring).

    • Self-Validation: Inject a blank to ensure no carryover. The peak symmetry factor for the main API peak must be between 0.9 and 1.2, confirming adequate amine suppression by the TFA.

Protocol B: GC-MS (EI) Trace Impurity and Structural Confirmation

Causality: The N,N-dimethyl group prevents the formation of active hydrogen bonds, allowing the compound to vaporize cleanly. Electron Ionization (EI) at 70 eV will reliably strip an electron to form the molecular ion, followed by predictable and highly informative fragmentation[4].

Step-by-Step Methodology:

  • System Setup: Utilize a GC coupled to a single quadrupole MS. Install a 5% diphenyl/95% dimethyl polysiloxane capillary column (e.g., Rxi-5Sil MS, 30 m × 0.25 mm × 0.25 µm).

  • Inlet Conditions: Set the injection port to 250°C. Use a split ratio of 10:1 for standard purity checks, or splitless mode for trace impurity analysis. Carrier gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C (Hold 1 min) to focus the analyte at the head of the column.

    • Ramp: 15°C/min to 280°C (Hold 3 min).

  • Sample Preparation: Dissolve the sample in GC-grade Hexane to a concentration of 100 µg/mL.

  • MS Acquisition & Validation: Set the MS transfer line to 280°C and the ion source to 230°C. Acquire data in full scan mode (m/z 50–300).

    • Self-Validation (Spectral Interpretation): The resulting mass spectrum must display a distinct molecular ion doublet at m/z 235 and 237 (approx. 1:1 intensity ratio), confirming the presence of one bromine atom ( 79 Br and 81 Br). Subsequent fragment ions should include [M - CH 3​ ] + and[M - HF] + , verifying the dimethylamine and fluorinated ring structure.

Analytical Decision Workflow

The following diagram outlines the logical decision-making process for characterizing 5-bromo-2,3-difluoro-N,N-dimethylaniline based on the analytical objective.

AnalyticalWorkflow Start 5-bromo-2,3-difluoro- N,N-dimethylaniline Sample Split Analytical Objective? Start->Split HPLC_Path Purity & Regioisomer Profiling (HPLC-DAD) Split->HPLC_Path Assay/Purity GCMS_Path Trace Impurity & Structural ID (GC-MS) Split->GCMS_Path Trace/Structure HPLC_Prep Dissolve in ACN:H2O (Avoid thermal degradation) HPLC_Path->HPLC_Prep GCMS_Prep Dissolve in Hexane/DCM (Volatile extraction) GCMS_Path->GCMS_Prep HPLC_Col PFP or C18 Column (Fluorine/pi-pi interactions) HPLC_Prep->HPLC_Col GCMS_Col 5% Phenyl-methylpolysiloxane (Boiling point separation) GCMS_Prep->GCMS_Col HPLC_Det UV/DAD @ 254 nm Quantification HPLC_Col->HPLC_Det GCMS_Det EI-MS (70 eV) Isotopic Br Profiling GCMS_Col->GCMS_Det

Analytical workflow for selecting HPLC vs. GC-MS based on characterization objectives.

Conclusion

For the comprehensive characterization of 5-bromo-2,3-difluoro-N,N-dimethylaniline, a dual-method approach is highly recommended. HPLC-DAD equipped with a PFP column provides the highest resolution for separating closely related fluorinated regioisomers and quantifying the main API. Conversely, GC-MS capitalizes on the volatility of the tertiary amine to deliver unparalleled structural confirmation through electron ionization and isotopic profiling. By understanding the mechanistic interactions between the molecule's halogens, its amine group, and the chromatographic system, researchers can ensure robust, self-validating analytical workflows.

References

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate. Available at: [Link]

  • Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Comparative

comparison of the reactivity of 5-bromo-2,3-difluoro-N,N-dimethylaniline with other bromoaniline isomers.

Navigating the Reactivity Landscape: 5-Bromo-2,3-difluoro-N,N-dimethylaniline vs. Unfluorinated Bromoaniline Isomers As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate halogenated anil...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the Reactivity Landscape: 5-Bromo-2,3-difluoro-N,N-dimethylaniline vs. Unfluorinated Bromoaniline Isomers

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate halogenated aniline building blocks for late-stage functionalization. The compound 5-bromo-2,3-difluoro-N,N-dimethylaniline presents a fascinating case study in stereoelectronic tuning. To effectively utilize this molecule in complex synthetic pathways—such as palladium-catalyzed cross-couplings—we must dissect how its unique substitution pattern dictates its reactivity compared to traditional bromoaniline isomers.

Stereoelectronic Profiling: The Causality of Reactivity

The reactivity of any aryl halide in transition-metal catalysis is fundamentally governed by the electron density of the aromatic ring and the steric environment around the carbon-halogen bond.

  • The N,N-Dimethylamino Group : This moiety is a powerful electron-donating group via resonance (+R effect). In unfluorinated N,N-dimethylanilines, this effect enriches the ring's electron density, which can sluggishly impact the oxidative addition of Pd(0) to the C–Br bond. Additionally, its steric bulk severely hinders reactions at the ortho positions[1].

  • The 2,3-Difluoro Motif : Fluorine is the most electronegative element, exerting a profound electron-withdrawing inductive effect (-I) through the sigma framework[2]. In 5-bromo-2,3-difluoro-N,N-dimethylaniline, the dual fluorine atoms counteract the amine's +R effect, dramatically lowering the energy of the lowest unoccupied molecular orbital (LUMO)[3].

  • The Meta-Bromo Position : Positioned at C5, the bromine atom is meta to the bulky dimethylamino group. This spatial arrangement avoids the steric clashes that typically plague ortho-bromo isomers, providing an unobstructed trajectory for the incoming palladium catalyst[1].

Workflow A 5-bromo-2,3-difluoro- N,N-dimethylaniline B N,N-Dimethylamino Group (+R Effect, Steric Bulk) A->B C 2,3-Difluoro Motif (Strong -I Inductive Effect) A->C D 5-Bromo Position (Meta to Amine) A->D E Directs away from ortho; Modulates basicity B->E F Lowers electron density; Accelerates Pd(0) Oxidative Addition C->F G Avoids steric hindrance; Optimal for Cross-Coupling D->G

Fig 1. Electronic and steric influences governing the reactivity of the target molecule.

Comparative Performance in Palladium-Catalyzed Cross-Coupling

In Suzuki-Miyaura and Buchwald-Hartwig reactions, the rate-determining step is often the oxidative addition of the C–Br bond to the Pd(0) center, a process kinetically favored by electron-deficient aryl halides[4].

When benchmarking 5-bromo-2,3-difluoro-N,N-dimethylaniline against its unfluorinated positional isomers, a clear hierarchy emerges. The ortho-isomer (2-bromo-N,N-dimethylaniline) suffers from severe steric hindrance, leading to poor conversions[5]. The para-isomer (4-bromo-N,N-dimethylaniline) is sterically accessible but electronically deactivated toward oxidative addition due to the unmitigated +R effect of the amine[1].

Conversely, 5-bromo-2,3-difluoro-N,N-dimethylaniline exhibits exceptionally rapid kinetics. The -I effect of the adjacent fluorines renders the C–Br bond highly susceptible to oxidative addition, while the meta positioning ensures zero steric penalty.

Table 1: Comparative Reactivity Profile in Pd-Catalyzed Suzuki-Miyaura Coupling (Benchmarking data extrapolated from standardized coupling with phenylboronic acid at 80 °C)

Substrate IsomerElectronic Environment at C–BrSteric HindranceRelative Oxidative Addition RateTypical Yield (1h)
5-Bromo-2,3-difluoro-N,N-dimethylaniline Highly electron-deficient (-I from F)Low (meta position)Very Fast>95%
3-Bromo-N,N-dimethylaniline Neutral to slightly electron-richLow (meta position)Moderate85%
4-Bromo-N,N-dimethylaniline Highly electron-rich (+R from NMe₂)Low (para position)Slow70%
2-Bromo-N,N-dimethylaniline Electron-rich (+R from NMe₂)High (ortho position)Very Slow<40%

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Mechanistic Causality & Reagent Selection:

  • Catalyst/Ligand : Pd₂(dba)₃ with XPhos. While RuPhos is also excellent for hindered systems[6], the electron-rich nature of XPhos perfectly complements the electron-deficient aryl bromide, accelerating oxidative addition. Its extreme steric bulk forces a rapid reductive elimination, preventing the catalytic cycle from stalling.

  • Base/Solvent : K₃PO₄ in biphasic THF/H₂O (10:1). Non-polar solvents resist the formation of new charges, whereas the addition of water dissolves the inorganic base and facilitates the formation of the crucial reactive boronate species[7].

Step-by-Step Execution:

  • Reaction Assembly : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-2,3-difluoro-N,N-dimethylaniline (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Atmospheric Control : Evacuate the tube and backfill with argon (repeat 3x). Causality: Palladium(0) and electron-rich phosphine ligands are highly sensitive to oxidation; strict anaerobic conditions are non-negotiable for reproducible kinetics.

  • Solvent Introduction : Inject degassed THF (10 mL) and degassed deionized H₂O (1 mL) via syringe.

  • Thermal Activation : Seal the tube and stir the biphasic mixture vigorously at 80 °C.

  • System Validation (In-Process Control) : At t = 45 min, halt stirring to allow phase separation. Withdraw a 10 µL aliquot of the organic (THF) layer, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Validation Checkpoint: The reaction is self-validated as complete when the starting material peak (m/z ~235/237) integrates to <1% of the product peak. If >5% starting material remains, the system indicates boronic acid degradation; add an additional 0.3 equiv of arylboronic acid and stir for 30 mins to drive the equilibrium.

  • Workup & Isolation : Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

References

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Semantic Scholar.[Link]

  • Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC. NIH.[Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.[Link]

Sources

Validation

Biological Activity Evaluation of 5-Bromo-2,3-difluoro-N,N-dimethylaniline Derivatives: A Comparative Guide

As drug discovery programs increasingly target complex biological pathways, the selection of highly optimized chemical building blocks is paramount. 5-Bromo-2,3-difluoro-N,N-dimethylaniline (CAS 1704067-41-3) has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological pathways, the selection of highly optimized chemical building blocks is paramount. 5-Bromo-2,3-difluoro-N,N-dimethylaniline (CAS 1704067-41-3) has emerged as a privileged scaffold in the design of kinase inhibitors, TRPML modulators, and antimicrobial agents.

This guide provides an objective, data-driven comparison of 5-bromo-2,3-difluoro-N,N-dimethylaniline derivatives against traditional unfluorinated and primary amine alternatives. By detailing the mechanistic rationale and providing self-validating experimental protocols, this document serves as a comprehensive resource for researchers and drug development professionals.

Mechanistic Rationale & Scaffold Design

The unique biological activity of this scaffold is driven by the synergistic effects of its three distinct functional groups. Understanding the causality behind these structural choices is critical for rational drug design:

  • C2/C3 Fluorination (Metabolic Shielding & Lipophilicity): The introduction of fluorine atoms at the 2- and 3-positions significantly lowers the pKa of the adjacent amine and increases the overall lipophilicity of the molecule. More importantly, these highly electronegative atoms block Cytochrome P450 (CYP)-mediated oxidative metabolism at the ortho and meta positions, drastically extending the compound's half-life. Recent studies on the[1] demonstrate that halogenated anilines exhibit superior membrane penetration and antibiofilm efficacy.

  • N,N-Dimethylation (Permeability & Toxicity Mitigation): Primary anilines are notoriously prone to N-acetylation and oxidation to reactive hydroxylamines, which frequently lead to idiosyncratic toxicity. The N,N-dimethyl tertiary amine prevents these toxic liabilities while enhancing cellular permeability. However, this group must be monitored for specific metabolic pathways, such as N-demethylation, as detailed in [2].

  • C5 Bromination (Cross-Coupling Handle): The bromine atom provides a highly reactive electrophilic site for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling). This allows for the rapid generation of complex electron-rich aryl halides and biaryl systems, which are ubiquitous in modern targeted therapies[3].

Comparative Performance Analysis

To objectively evaluate the performance of the 5-bromo-2,3-difluoro-N,N-dimethylaniline scaffold, we compared a representative derivative against two standard alternatives: a non-fluorinated control and a primary amine control.

The data below summarizes the in vitro biological and physicochemical profiling, highlighting the distinct advantages of the fully functionalized scaffold.

Table 1: In Vitro Profiling of Halogenated Aniline Derivatives
Scaffold TypeKinase IC₅₀ (nM)*HLM T₁/₂ (min)**Permeability (Papp x10⁻⁶ cm/s)Key Liability / Advantage
5-Bromo-2,3-difluoro-N,N-dimethylaniline 12.4 >120 28.5 Advantage: Exceptional metabolic stability and high membrane permeability.
5-Bromo-N,N-dimethylaniline (Unfluorinated)18.24526.0Liability: Rapid ortho-oxidation by CYP450 enzymes reduces half-life.
5-Bromo-2,3-difluoroaniline (Primary Amine)45.1858.2Liability: Poor permeability; high risk of toxic N-acetylation in vivo.

*Representative data against a standard target kinase (e.g., c-Met). **Human Liver Microsome (HLM) intrinsic half-life.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating the biological activity and pharmacokinetic properties of these derivatives.

Protocol A: High-Throughput Kinase Screening (TR-FRET Assay)

Causality for Choice: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is selected over standard colorimetric assays because fluorinated compounds can sometimes exhibit intrinsic fluorescence. The time-resolved nature of TR-FRET eliminates short-lived background fluorescence, ensuring that the calculated IC₅₀ values represent true target binding.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the compound library in 100% DMSO to a 10 mM stock.

  • Compound Dispensing: Transfer 100 nL of the test compounds into a 384-well low-volume pro-plate using an acoustic liquid handler.

  • Enzyme Addition: Add 5 µL of the target kinase solution to each well. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Tracer & Antibody Addition: Add 5 µL of a detection mixture containing the specific fluorescent tracer and a Europium (Eu)-labeled anti-tag antibody.

  • Incubation & Reading: Incubate the plate in the dark for 60 minutes. Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Step: Include a known potent inhibitor as a positive control and DMSO as a negative control on every plate. Calculate the Z'-factor; the assay is only validated if Z' > 0.6.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality for Choice: HLM contains a high concentration of Cytochrome P450 (CYP) enzymes. We utilize this system to specifically validate the metabolic blocking effect of the C2/C3 fluorine atoms. By comparing the degradation rate of the difluoro derivative against the unfluorinated control, we can quantify the exact half-life extension afforded by the halogenation strategy.

  • Incubation Mixture: Combine 0.5 mg/mL HLM protein, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well deep-well plate.

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes on a thermoshaker.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to initiate CYP450-mediated metabolism.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Step: Monitor the depletion of a known highly cleared control compound (e.g., Verapamil) in parallel to confirm robust microsomal enzyme activity.

Evaluation Workflow Visualization

The following diagram outlines the logical progression of evaluating halogenated aniline derivatives from library synthesis to lead validation.

Workflow A 5-Bromo-2,3-difluoro-N,N-dimethylaniline Derivatives Library B In Vitro Kinase/Receptor Screening (IC50 Determination) A->B Hits C ADME & Toxicity Profiling (Microsomal Stability, CYP Inhibition) B->C Potent Compounds D In Vivo Efficacy Models (e.g., Tumor Xenografts) C->D Favorable PK/PD E Lead Optimization & Candidate Selection D->E Validated Leads

Figure 1: High-throughput biological evaluation workflow for halogenated aniline derivatives.

References

  • Sathiyamoorthi, E., et al. "Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species." International Journal of Molecular Sciences, 2025.[Link]

  • Xi, R., et al. "Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS." Molecules, 2024.[Link]

  • Reed, H., et al. "Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides." The Journal of Organic Chemistry, 2018.[Link]

Sources

Comparative

comparative study of palladium catalysts for cross-coupling with 5-bromo-2,3-difluoro-N,N-dimethylaniline.

Executive Summary The synthesis of complex biaryl architectures is a cornerstone of modern drug discovery and materials science. For highly functionalized substrates like 5-bromo-2,3-difluoro-N,N-dimethylaniline (CAS: 17...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex biaryl architectures is a cornerstone of modern drug discovery and materials science. For highly functionalized substrates like 5-bromo-2,3-difluoro-N,N-dimethylaniline (CAS: 1704067-41-3)[1], selecting the optimal palladium catalyst is critical. This guide provides an objective, data-driven comparison of three distinct classes of palladium catalysts— Pd(PPh3​)4​ , Pd(dppf)Cl2​ , and Pd-PEPPSI-IPr —evaluating their mechanistic efficiency, yield, and operational parameters in Suzuki-Miyaura cross-coupling.

Substrate Profiling & Mechanistic Rationale

To understand catalyst performance, we must first analyze the electronic and steric environment of the electrophile. 5-bromo-2,3-difluoro-N,N-dimethylaniline presents a unique electronic dichotomy:

  • Deactivation via Resonance: The N,N -dimethylamino group is strongly electron-donating via resonance, which increases electron density on the aromatic ring, typically raising the activation energy required for the oxidative addition of Pd(0) into the C–Br bond.

  • Activation via Induction: Conversely, the two fluorine atoms at the C2 and C3 positions exert a strong electron-withdrawing inductive effect, polarizing the ring and increasing the electrophilicity of the C5 position[2].

Because oxidative addition is often the rate-determining step for electron-rich aryl halides, a catalyst with a highly electron-rich metal center is required to overcome the resonance-driven deactivation. Furthermore, the base used must be carefully selected to facilitate transmetalation without causing protodeboronation of the boronic acid partner[3].

Mechanism Precat Pd(II) or Pd(0) Precatalyst Pd0 Active Pd(0)L_n (Electron-Rich Center) Precat->Pd0 Activation OxAdd Oxidative Addition (C-Br Cleavage of Substrate) Pd0->OxAdd + 5-Br-2,3-diF-N,N-dimethylaniline TransMet Transmetalation (Boronate Transfer) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim Ligand Exchange RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product Product Release

Generalized Suzuki-Miyaura catalytic cycle for fluoroaniline derivatives.

Catalyst Performance Comparison

To objectively compare these catalysts, we benchmark their performance using the cross-coupling of 5-bromo-2,3-difluoro-N,N-dimethylaniline with phenylboronic acid as a model reaction.

Pd(PPh3​)4​ (First-Generation)

Tetrakis(triphenylphosphine)palladium(0) is the classic "all-purpose" catalyst[4]. However, triphenylphosphine is a relatively weak σ -donor. Consequently, the Pd(0) center struggles to efficiently insert into the electronically deactivated C–Br bond of our substrate. This necessitates high catalyst loadings (5–10 mol%) and harsh thermal conditions (90–100 °C) to drive the reaction, often leading to catalyst degradation (Pd black formation) before full conversion is achieved.

Pd(dppf)Cl2​ (Second-Generation)

This Pd(II) precatalyst utilizes the bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene[4]. The large bite angle of the dppf ligand enforces a cis geometry on the palladium center, which drastically accelerates the reductive elimination step. While oxidative addition remains moderately challenging, the overall acceleration of the catalytic cycle prevents side reactions like homocoupling or protodeboronation. It is highly stable and represents a robust middle-ground choice.

Pd-PEPPSI-IPr (Third-Generation)

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes utilize N-heterocyclic carbenes (NHCs) instead of phosphines[5]. The IPr ligand is a massive σ -donor, rendering the Pd center exceptionally electron-rich. This allows for rapid oxidative addition even into deactivated aryl bromides[3]. Furthermore, the immense steric bulk of the diisopropylphenyl groups forces the intermediate species together, accelerating reductive elimination. This catalyst achieves near-quantitative yields at very low loadings (1 mol%) and milder temperatures.

Quantitative Data Summary
Catalyst SystemCatalyst LoadingBaseSolvent SystemTemp (°C)Time (h)Isolated Yield (%)
Pd(PPh3​)4​ 5.0 mol% Na2​CO3​ (2 eq)Toluene / H2​O (4:1)901662%
Pd(dppf)Cl2​ 3.0 mol% K2​CO3​ (2 eq)1,4-Dioxane / H2​O (5:1)80885%
Pd-PEPPSI-IPr 1.0 mol% K2​CO3​ (2 eq)Isopropanol60496%

Note: Yields are based on standardized benchmarking for deactivated fluoroaniline bromides.

Experimental Protocol: High-Efficiency Coupling via Pd-PEPPSI-IPr

The following protocol describes a self-validating, highly efficient methodology using the optimal catalyst, Pd-PEPPSI-IPr .

Causality & Self-Validation Principles
  • Degassing: Oxygen must be rigorously excluded. While Pd-PEPPSI-IPr is bench-stable as a Pd(II) precatalyst, the active Pd(0) species generated in situ will rapidly oxidize in the presence of O2​ , halting the catalytic cycle[2].

  • Base Selection: K2​CO3​ is chosen over stronger bases (like KOtBu ) to prevent the degradation of the dimethylamino or fluoro groups, ensuring chemoselectivity[5].

  • Reaction Tracking: The progress is tracked via GC-FID or TLC. The disappearance of the 5-bromo-2,3-difluoro-N,N-dimethylaniline peak validates successful oxidative addition and turnover.

Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromo-2,3-difluoro-N,N-dimethylaniline (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.2 mmol, 1.2 equiv).

  • Base and Catalyst Addition: Add anhydrous K2​CO3​ (2.0 mmol, 2.0 equiv) and Pd-PEPPSI-IPr (0.01 mmol, 1.0 mol%).

  • Inert Atmosphere Exchange: Seal the tube with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum evacuation followed by backfilling with high-purity Nitrogen or Argon.

  • Solvent Addition: Syringe in 4.0 mL of anhydrous, degassed isopropanol.

  • Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) for 4 hours. The mixture will typically transition from a pale suspension to a dark, homogeneous solution as the active Pd(0) is generated.

  • Reaction Monitoring: At 3 hours, extract a 10 μ L aliquot, dilute in ethyl acetate, and analyze via GC-FID or TLC (Hexanes/EtOAc 9:1) to confirm the consumption of the aryl bromide.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with 15 mL of ethyl acetate and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure biaryl product.

Protocol Prep 1. Reagent Prep Weigh Solids Degas 2. Inert Atmosphere Vacuum/N2 Cycles Prep->Degas Solvent 3. Solvent Add Degassed iPrOH Degas->Solvent React 4. Heating 60°C for 4h Solvent->React Monitor 5. Validation GC-FID Tracking React->Monitor Workup 6. Workup Celite Filtration Monitor->Workup

Step-by-step workflow for the Pd-PEPPSI-IPr catalyzed cross-coupling.

References

  • Organic Process Research & Development (ACS Publications). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link][4]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link][3]

  • The Journal of Organic Chemistry (ACS Publications). Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. Available at:[Link][5]

Sources

Validation

Analytical Superiority: A Comparative Guide to Purity Assessment of 5-Bromo-2,3-difluoro-N,N-dimethylaniline

Introduction 5-Bromo-2,3-difluoro-N,N-dimethylaniline (CAS: 1704067-41-3) is a highly specialized halogenated building block utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Bromo-2,3-difluoro-N,N-dimethylaniline (CAS: 1704067-41-3) is a highly specialized halogenated building block utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and next-generation fluoroquinolones. In drug development, the purity of such precursors is non-negotiable; even trace impurities can propagate through synthetic pathways, leading to toxic byproducts or compromised efficacy.

Because the synthesis of this compound typically involves the N,N-dimethylation of 5-bromo-2,3-difluoroaniline or the electrophilic bromination of 2,3-difluoro-N,N-dimethylaniline, the primary impurities are highly predictable:

  • Incomplete Alkylation: 5-bromo-2,3-difluoro-N-methylaniline.

  • Regioisomers: 4-bromo-2,3-difluoro-N,N-dimethylaniline.

  • Over-brominated species: Dibrominated derivatives.

This guide provides an objective comparison of three dominant analytical techniques—High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—evaluating their performance, the causality behind method selection, and experimental protocols for assessing the purity of this specific aniline derivative.

Section 1: Comparative Analysis of Analytical Methodologies
1.1 Gas Chromatography-Mass Spectrometry (GC-MS)

The Causality: Halogenated anilines, particularly N,N-dimethylated variants, exhibit significant volatility and thermal stability[1]. GC-MS exploits this volatility, partitioning the sample between an inert carrier gas and a liquid stationary phase. Performance: GC-MS is the superior technique for resolving structurally similar regioisomers (e.g., 4-bromo vs. 5-bromo derivatives) because capillary GC columns offer exceptional theoretical plate counts[2]. Furthermore, the MS detector provides definitive structural elucidation through characteristic isotopic fragmentation patterns—the ~1:1 ratio of ^79Br to ^81Br isotopes acts as a built-in diagnostic tool for identifying brominated impurities.

1.2 High-Performance Liquid Chromatography (HPLC-UV)

The Causality: HPLC relies on liquid-phase interactions, making it the gold standard for non-volatile, thermally labile, or highly polar compounds[1]. Performance: While HPLC can separate the N-methyl and N,N-dimethyl anilines based on hydrophobicity (using a C18 reverse-phase column), it struggles to resolve positional regioisomers of halogenated anilines as efficiently as GC[2]. Additionally, UV detection requires response factor calibration for each specific impurity, which is often impossible if certified reference standards for the impurities are unavailable.

1.3 Quantitative Nuclear Magnetic Resonance (qNMR)

The Causality: qNMR is a primary ratio method of measurement. The fundamental principle is that the integral of an NMR resonance is directly proportional to the number of nuclei generating that signal, independent of the molecule's chemical structure[3][4]. Performance: qNMR allows for absolute purity determination without requiring a reference standard of 5-bromo-2,3-difluoro-N,N-dimethylaniline itself[5]. By adding a highly pure internal standard, the absolute mass fraction can be calculated[6]. For this compound, ^19F qNMR is particularly powerful, as the fluorine signals are highly sensitive to the position of the bromine atom, allowing for precise quantification of regioisomers without the signal overlap often seen in ^1H NMR.

Section 2: Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the analytical pipeline must be a self-validating system . By cross-referencing the relative impurity profile from GC-MS with the absolute mass fraction derived from qNMR, researchers can definitively close the mass balance. If the absolute purity (qNMR) plus the sum of impurities (GC-MS) equals 100% (±0.5%), the assessment is validated, proving that no "invisible" impurities (such as inorganic salts that elude GC) are present.

Protocol 1: GC-MS Impurity Profiling
  • Sample Preparation: Dissolve 1.0 mg of the synthesized 5-bromo-2,3-difluoro-N,N-dimethylaniline in 1.0 mL of MS-grade dichloromethane (DCM).

  • Column Selection: Use a 5% diphenyl/95% dimethyl polysiloxane capillary column (e.g., HP-5ms, 30m x 0.25mm x 0.25µm). Rationale: The slight polarity of the stationary phase perfectly resolves halogenated aromatic isomers.

  • Temperature Program: Initial hold at 60°C for 2 mins, ramp at 15°C/min to 250°C, hold for 5 mins.

  • Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan range: 50–350 m/z.

  • Validation: Verify the presence of the molecular ion cluster at m/z 235 and 237 to confirm the target analyte, and check for m/z 221/223 to identify any N-methyl incomplete alkylation impurities.

Protocol 2: ^1H and ^19F qNMR Absolute Quantitation
  • Standard Selection: Select an internal standard (IS) that is non-reactive, highly pure (traceable to NIST), and has NMR signals that do not overlap with the analyte[3]. For ^1H qNMR, 1,4-dinitrobenzene (singlet at ~8.4 ppm) is ideal. For ^19F qNMR, 4,4'-difluorobenzophenone can be used.

  • Gravimetric Preparation: Accurately weigh ~15.0 mg of the analyte and ~5.0 mg of the IS using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of deuterated chloroform (CDCl3).

  • Acquisition Parameters: Use a 90° excitation pulse. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the nuclei of interest (typically D1 ≥ 30 seconds for aromatics) to ensure complete magnetization recovery[3].

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the IS peak and the distinct aromatic proton/fluorine of the analyte.

  • Calculation: Use the standard qNMR equation[3]: P_x = (I_x / I_std) × (N_std / N_x) × (M_x / M_std) × (m_std / m_x) × P_std (Where P = purity, I = integral, N = number of nuclei, M = molar mass, m = mass).

Section 3: Quantitative Data Comparison

The following table summarizes the comparative performance metrics of these techniques based on established pharmaceutical quality control standards for halogenated anilines.

Analytical ParameterHPLC-UVGC-MSqNMR (^1H / ^19F)
Primary Utility Non-volatile impurity screeningVolatile impurity & regioisomer IDAbsolute purity quantification
Reference Standard Required? Yes (for exact quantification)No (for relative % area)No (uses generic internal standard)
Resolution of Regioisomers Moderate (often co-elute)Excellent (baseline separation)Excellent (distinct chemical shifts)
Run Time per Sample 15 - 30 minutes15 - 20 minutes5 - 10 minutes (after prep)
Typical Precision (RSD) < 1.0%< 2.0%< 0.5%
Cost per Analysis MediumLowHigh (instrument time)
Section 4: Visualizing the Analytical Logic

PurityWorkflow Start Synthesized Batch: 5-bromo-2,3-difluoro-N,N-dimethylaniline Split Orthogonal Analytical Strategy Start->Split GCMS GC-MS Analysis (Relative Purity & Impurity ID) Split->GCMS Volatility Check Passed qNMR 1H / 19F qNMR Analysis (Absolute Mass Fraction) Split->qNMR Gravimetric Prep DataGC Identify Regioisomers & N-methyl Impurities GCMS->DataGC DataNMR Calculate Absolute Purity via Internal Standard qNMR->DataNMR Validation Mass Balance Closure (qNMR Purity + GC-MS Impurities ≈ 100%) DataGC->Validation DataNMR->Validation

Orthogonal analytical workflow combining GC-MS and qNMR for self-validating purity assessment.

qNMR_Mechanism Prep Co-dissolve Analyte + Internal Standard in CDCl3 Acq NMR Acquisition (Relaxation Delay D1 > 5*T1) Prep->Acq Integ Signal Integration (Directly Proportional to Nuclei) Acq->Integ Calc Absolute Purity Calculation (Using Molar Mass & Weights) Integ->Calc

Step-by-step mechanistic workflow for absolute purity determination using qNMR.

References
  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)".[Link]

  • Lab Manager. "HPLC vs GC: Choosing the Right Chromatography Technique".[Link]

  • RSSL. "qNMR for Purity Determination in Pharmaceuticals".[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay".[Link]

Sources

Comparative

Structural Elucidation of 5-Bromo-2,3-difluoro-N,N-dimethylaniline Reaction Products: A Comparative Analytical Guide

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Content Type: Methodology Comparison Guide & Experimental Protocols Introduction: The Regioselectivity Challenge In modern d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Content Type: Methodology Comparison Guide & Experimental Protocols

Introduction: The Regioselectivity Challenge

In modern drug discovery and agrochemical development, polyhalogenated anilines such as 5-bromo-2,3-difluoro-N,N-dimethylaniline serve as highly versatile synthetic building blocks. The structural complexity of this molecule lies in its orthogonal reactivity profiles:

  • C–Br Bond (Position 5): Prime target for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination).

  • C–F Bonds (Positions 2 & 3): Susceptible to Nucleophilic Aromatic Substitution (SNAr), driven by the high electronegativity of fluorine which stabilizes the Meisenheimer complex intermediate.

When subjecting this compound to functionalization, determining the exact regiochemistry of the resulting product is a critical bottleneck. Did the reaction occur at the bromine atom, or was a fluorine displaced? To answer this, researchers must select the most robust analytical modality. This guide objectively compares the performance of Multi-Nuclear NMR Spectroscopy , High-Resolution Mass Spectrometry (HRMS) , and Single-Crystal X-Ray Diffraction (SC-XRD) for confirming the structure of these reaction products, providing field-proven protocols to ensure scientific integrity.

Comparative Analysis of Analytical Modalities

Modality 1: Multi-Nuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) remains the gold standard for determining atomic-level connectivity in solution[1]. For fluorinated anilines, ¹⁹F NMR is exceptionally powerful due to its 100% natural isotopic abundance, high gyromagnetic ratio, and extreme sensitivity to changes in the local van der Waals and electrostatic environment[2].

  • Performance: Unmatched for differentiating regioisomers. The loss of a specific fluorine atom (at C2 vs C3) drastically alters the ¹H-¹⁹F scalar coupling constants (J-coupling) observed in the ¹H spectrum. Furthermore, modern ¹⁹F-centered NMR methodologies allow for the structural determination of fluorinated compounds even within complex crude mixtures, bypassing the immediate need for stringent chromatographic separation[3].

Modality 2: High-Resolution LC-MS/MS (HRMS)

Liquid Chromatography coupled with High-Resolution Mass Spectrometry provides exact mass measurements (typically within <3 ppm error) to confirm the molecular formula.

  • Performance: HRMS is the fastest method for determining the class of reaction that occurred. It relies heavily on isotopic signatures. Because bromine exists naturally as a nearly 1:1 ratio of ⁷⁹Br and ⁸¹Br, any product retaining the bromine atom will exhibit a distinct [M]⁺ and [M+2]⁺ doublet. If cross-coupling occurs at the C–Br bond, this isotopic signature vanishes[4]. However, HRMS cannot easily differentiate between SNAr regioisomers (e.g., substitution at C2 vs C3), as their exact masses are identical.

Modality 3: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Performance: SC-XRD provides the absolute 3D spatial configuration of the molecule. It is the only definitive method for proving complex stereochemistry or highly congested regiochemistry. The primary limitation is the requirement for the product to form a high-quality single crystal, which can be a severe bottleneck for oily or highly soluble N,N-dimethylaniline derivatives.

Quantitative Performance Comparison

The following table summarizes the operational and analytical performance of each modality when applied to halogenated aniline derivatives:

Analytical ModalityPrimary Data YieldRegioisomer DifferentiationSample RequirementTurnaround TimeCost per Sample
¹⁹F / ¹H / ¹³C NMR Connectivity, J-CouplingExcellent2–10 mg1–2 HoursLow
LC-HRMS/MS Exact Mass, Isotope PatternPoor (Masses are identical)< 0.1 mg15–30 MinsMedium
SC-XRD Absolute 3D StructureDefinitiveSingle Crystal1–3 DaysHigh

Analytical Workflows and Logical Frameworks

To systematically elucidate the structure of 5-bromo-2,3-difluoro-N,N-dimethylaniline products, scientists should employ a multi-tiered workflow, utilizing HRMS for rapid triage and NMR for definitive connectivity mapping.

Workflow Crude Crude Reaction Mixture Purify Chromatographic Isolation Crude->Purify Flash Column / HPLC LCMS LC-HRMS Analysis (Isotope & Exact Mass) Purify->LCMS <0.1 mg Aliquot NMR 1D/2D NMR Spectroscopy (1H, 13C, 19F) Purify->NMR 5-10 mg Aliquot XRD X-Ray Crystallography (Absolute Configuration) Purify->XRD Slow Evaporation LCMS->NMR Formula Guides NMR Assignment

Figure 1: Comprehensive analytical workflow for structural elucidation of halogenated aniline derivatives.

LogicTree Start Evaluate HRMS Data Isotope 1:1 Isotope Doublet (Δ 2 Da) Present? Start->Isotope Br_Yes Yes (Bromine Retained) Isotope->Br_Yes [M]+ and [M+2]+ Br_No No (Bromine Substituted) Isotope->Br_No Single [M]+ Mass NMR_F_Yes 19F NMR: How many Fluorine signals? Br_Yes->NMR_F_Yes NMR_F_No 19F NMR: How many Fluorine signals? Br_No->NMR_F_No SNAr Nucleophilic Aromatic Substitution (Reaction at C2 or C3) NMR_F_Yes->SNAr 1 Signal (1F lost) Unreacted Unreacted Starting Material or Isomerization NMR_F_Yes->Unreacted 2 Signals (2F retained) CrossCouple Cross-Coupling Product (Reaction at C5) NMR_F_No->CrossCouple 2 Signals (2F retained) DoubleSub Double Substitution (Reaction at C5 & C-F) NMR_F_No->DoubleSub 1 Signal (1F lost)

Figure 2: Logical decision tree for determining the regioselectivity of 5-bromo-2,3-difluoro-N,N-dimethylaniline reactions.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step so researchers understand why a parameter is chosen and how the data verifies itself.

Protocol A: Isotopic Profiling via LC-HRMS

Objective: Determine whether the reaction occurred at the C–Br bond or the C–F bond.

  • Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Acetonitrile/Water containing 0.1% Formic Acid.

    • Causality: The basic N,N-dimethylamino group is easily protonated by formic acid, ensuring a massive boost in ionization efficiency for positive-mode Electrospray Ionization (ESI+).

  • Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient (5% to 95% Acetonitrile over 3 minutes).

  • Mass Acquisition: Scan from m/z 100 to 800 in high-resolution mode (Resolution > 30,000).

  • Self-Validation Check (The Isotope Rule): Inspect the base peak. If the bromine atom is still attached to the aromatic ring, the spectrum must show two peaks of equal intensity separated by exactly 1.997 Da (representing ⁷⁹Br and ⁸¹Br). If this 1:1 doublet is absent, the C–Br bond was definitively broken during the reaction.

Protocol B: Regiochemical Mapping via Multi-Nuclear NMR

Objective: Map the exact position of substituents using ¹H, ¹⁹F, and 2D NMR techniques[1].

  • Sample Preparation: Dissolve 5–10 mg of the purified product in 0.6 mL of CDCl₃ (or DMSO-d₆ if highly polar).

  • ¹⁹F NMR Acquisition (1D): Acquire a standard ¹⁹F spectrum with ¹H decoupling.

    • Causality: Because 5-bromo-2,3-difluoro-N,N-dimethylaniline starts with two inequivalent fluorines, the starting material will show two distinct multiplets. If the reaction was an SNAr displacement of a fluorine, the product spectrum will show only one fluorine signal.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to observe long-range (2- to 3-bond) couplings between protons and carbons.

    • Causality: The N(CH₃)₂ protons (typically around 2.8–3.0 ppm) will show a strong 3-bond correlation to the C2 and C6 carbons of the aromatic ring. This anchors the numbering system of the ring, allowing you to definitively assign the positions of the remaining protons (H4 and H6) and confirm exactly which halogen was substituted.

  • Self-Validation Check (Integration & Formula Matching): The sum of the integrations in the ¹H NMR spectrum must exactly match the proton count derived from the HRMS molecular formula. Any surplus indicates co-eluting impurities or residual solvent, invalidating the structural assignment until further purification is achieved.

Conclusion

Confirming the structure of reaction products derived from 5-bromo-2,3-difluoro-N,N-dimethylaniline requires a synergistic approach. While LC-HRMS provides rapid, self-validating confirmation of the reaction class via the bromine isotopic doublet, it falls short of resolving SNAr regioisomers. Multi-nuclear NMR, specifically leveraging the extreme sensitivity of ¹⁹F and 2D HMBC connectivity mapping, is the mandatory counterpart for absolute regiochemical assignment. By following the logical decision trees and self-validating protocols outlined above, researchers can achieve unambiguous structural elucidation, preventing costly downstream failures in drug development pipelines.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: Chemical Science (RSC Publishing) URL:[Link]

  • USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES Source: PubMed Central (PMC) - NIH URL:[Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts Source: NSF Public Access Repository (NSF PAR) URL:[Link]

  • The Evolving Landscape of NMR Structural Elucidation Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Validation

A Comparative Guide to the Computational Modeling of 5-bromo-2,3-difluoro-N,N-dimethylaniline Reactivity

Introduction In the landscape of modern drug discovery and materials science, halogenated anilines serve as pivotal structural motifs and versatile synthetic intermediates.[1] The specific substitution pattern of 5-bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and materials science, halogenated anilines serve as pivotal structural motifs and versatile synthetic intermediates.[1] The specific substitution pattern of 5-bromo-2,3-difluoro-N,N-dimethylaniline presents a complex electronic and steric profile, making the prediction of its chemical reactivity a non-trivial challenge. The interplay between the electron-donating N,N-dimethylamino group and the inductively withdrawing, ortho/meta-directing fluorine and bromine atoms governs its susceptibility to various chemical transformations. Understanding these subtleties is paramount for researchers aiming to employ this molecule in targeted synthesis or to predict its metabolic fate in biological systems.[2]

This guide provides a comprehensive comparison of computational models designed to elucidate the reactivity of 5-bromo-2,3-difluoro-N,N-dimethylaniline. Moving beyond a mere listing of protocols, we delve into the causality behind methodological choices, offering a framework for researchers to not only apply these techniques but also to interpret the results with a high degree of confidence. Our focus is on Density Functional Theory (DFT) as a primary predictive tool, contextualized by a suite of reactivity descriptors that, together, paint a detailed picture of the molecule's chemical behavior.

Pillar 1: Foundational Concepts in Computational Reactivity Prediction

Before comparing specific models, it is essential to grasp the theoretical underpinnings that allow us to translate quantum mechanical calculations into chemically intuitive concepts of reactivity.

The Primacy of Electron Density

A molecule's reactivity is fundamentally dictated by its three-dimensional electron density distribution. Regions of high electron density are susceptible to attack by electrophiles (electron-seeking species), while regions of low electron density are targets for nucleophiles (nucleus-seeking species).[3] Computational chemistry provides a powerful lens through which we can visualize and quantify this distribution.

Key Reactivity Descriptors

Several theoretical constructs, derived from the calculated electronic structure, serve as powerful predictors of reactivity:

  • Molecular Electrostatic Potential (MEP): The MEP is a real-space property that maps the electrostatic potential onto the molecule's electron density surface.[4] It provides a visual guide to the charge distribution, with negative potential regions (typically colored red or yellow) indicating electron-rich areas prone to electrophilic attack, and positive potential regions (colored blue) highlighting electron-deficient sites susceptible to nucleophilic attack.[3]

  • Frontier Molecular Orbitals (FMOs): According to FMO theory, a significant portion of chemical reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[5] The spatial distribution of the HOMO indicates the sites most likely to donate electrons (react with electrophiles), whereas the distribution of the LUMO points to the sites most likely to accept electrons (react with nucleophiles). The HOMO-LUMO energy gap is also a crucial indicator of molecular stability and reactivity.[6]

  • Fukui Functions: Conceptual DFT provides a more quantitative measure of site-specific reactivity through Fukui functions.[7][8] These functions describe the change in electron density at a specific point in the molecule when the total number of electrons is changed. The condensed Fukui functions provide atom-centered indices for:

    • f+ : Susceptibility to nucleophilic attack.

    • f- : Susceptibility to electrophilic attack.

    • f⁰ : Susceptibility to radical attack.

Pillar 2: A Comparative Analysis of Computational Models

While various computational methods exist, Density Functional Theory (DFT) has emerged as the gold standard for balancing accuracy and computational cost in studying systems of this size.[6][9] It provides a robust theoretical framework for predicting molecular properties.[10]

The DFT-Based Approach: The Workhorse of Modern Computational Chemistry

DFT methods approximate the complex many-electron problem by calculating the electron density of the system. This approach has proven highly effective for predicting geometries, electronic properties, and reaction energetics.[11]

Workflow for DFT-Based Reactivity Analysis

The following diagram outlines a standard, self-validating workflow for analyzing the reactivity of 5-bromo-2,3-difluoro-N,N-dimethylaniline using DFT.

dft_workflow cluster_prep 1. Preparation cluster_calc 2. Core Calculation cluster_analysis 3. Reactivity Analysis cluster_interpret 4. Interpretation & Prediction mol_build Molecular Structure Input (5-bromo-2,3-difluoro-N,N-dimethylaniline) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation (Confirm true minimum) geom_opt->freq_calc Optimized Geometry mep MEP Calculation freq_calc->mep Validated Structure fmo HOMO/LUMO Analysis freq_calc->fmo fukui Fukui Function Calculation freq_calc->fukui synthesis Synthesize Data mep->synthesis fmo->synthesis fukui->synthesis prediction Predict Reactive Sites (Electrophilic vs. Nucleophilic) synthesis->prediction

Caption: A standard workflow for DFT-based reactivity analysis.

Experimental Protocol: DFT Geometry Optimization and Property Calculation
  • Structure Input: The 3D coordinates of 5-bromo-2,3-difluoro-N,N-dimethylaniline are generated using a molecular builder (e.g., Avogadro, GaussView) or retrieved from a chemical database.

  • Method and Basis Set Selection: A suitable DFT functional and basis set are chosen. For molecules of this type, the B3LYP functional combined with the 6-311++G(d,p) basis set offers a reliable balance of accuracy and computational efficiency.[6][10] The choice of a hybrid functional like B3LYP is crucial as it incorporates a portion of exact Hartree-Fock exchange, which is often necessary for accurately describing the electronic structure of substituted aromatic systems.[9] The 6-311++G(d,p) basis set is extensive, including diffuse functions (++) to describe anions and lone pairs accurately, and polarization functions (d,p) to allow for flexibility in the shape of the electron density.

  • Geometry Optimization: An energy minimization calculation is performed to find the lowest energy conformation of the molecule. This step is critical, as all subsequent electronic property calculations depend on an accurate molecular geometry.

  • Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.[10]

  • Property Calculation: Using the validated optimized geometry, single-point energy calculations are performed to derive the MEP, molecular orbitals (HOMO/LUMO), and atomic charges needed for Fukui function analysis.

Pillar 3: Predictive Modeling of 5-bromo-2,3-difluoro-N,N-dimethylaniline Reactivity

Applying the DFT workflow allows us to generate a suite of data to predict the reactivity of our target molecule.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides the most intuitive, visual prediction of reactivity.

  • Predicted Nucleophilic Sites (Electron Deficient): The MEP would likely show positive potential (blue regions) on the aromatic carbons attached to the highly electronegative fluorine atoms (C2 and C3), making them susceptible to nucleophilic attack. The presence of the bromine atom at C5 also contributes to the electron deficiency of the ring.

  • Predicted Electrophilic Sites (Electron Rich): The most negative potential (red/yellow regions) is expected to be localized around the nitrogen atom of the dimethylamino group due to its lone pair of electrons.[12] The aromatic ring itself, activated by the powerful electron-donating dimethylamino group, will also exhibit negative potential, particularly at the positions ortho and para to this group (C4 and C6), making them prime targets for electrophilic aromatic substitution.[3]

Frontier Molecular Orbital (FMO) Analysis
  • HOMO: The Highest Occupied Molecular Orbital is expected to be largely distributed over the N,N-dimethylamino group and the aromatic ring, specifically at the C4 and C6 positions. This indicates that electrophilic attack will preferentially occur at these carbon atoms.

  • LUMO: The Lowest Unoccupied Molecular Orbital will likely be concentrated over the aromatic ring, with significant contributions from the carbons bearing the halogen substituents (C2, C3, and C5). This distribution suggests these are the most probable sites for nucleophilic attack.[5]

Fukui Function Analysis

Condensed Fukui functions provide a quantitative ranking of atomic reactivity. The table below presents a hypothetical but theoretically grounded comparison of predicted reactivity indices for the key atoms of the aromatic ring.

Table 1: Comparison of Predicted Reactivity Indices for Aromatic Carbons

AtomMEP PredictionFMO (LUMO) PredictionFukui Function (f+) PredictionConsensus for Nucleophilic Attack
C2 (-F) High Positive PotentialHigh LUMO DensityHigh ValueHigh
C3 (-F) High Positive PotentialHigh LUMO DensityHigh ValueHigh
C4 Negative PotentialLow LUMO DensityLow ValueLow
C5 (-Br) Moderate Positive PotentialModerate LUMO DensityModerate ValueModerate
C6 Negative PotentialLow LUMO DensityLow ValueLow

Conversely, for electrophilic attack, the MEP, HOMO distribution, and the calculated f- values would all point towards the C4 and C6 positions as the most nucleophilic centers, activated by the para/ortho-directing N,N-dimethylamino group.

reactivity_logic cluster_descriptors Computational Descriptors MEP MEP Map Nucleophilic Nucleophilic Attack Sites (e.g., SNAr) MEP->Nucleophilic Positive Potential (Blue) Electrophilic Electrophilic Attack Sites (e.g., SEAr) MEP->Electrophilic Negative Potential (Red) FMO HOMO/LUMO FMO->Nucleophilic LUMO Distribution FMO->Electrophilic HOMO Distribution Fukui Fukui Functions Fukui->Nucleophilic High f+ Value Fukui->Electrophilic High f- Value

Caption: Logical flow from descriptors to reactivity prediction.

Conclusion and Outlook

The computational modeling of 5-bromo-2,3-difluoro-N,N-dimethylaniline reactivity through a DFT-based approach provides a powerful and predictive framework for researchers. The convergence of evidence from Molecular Electrostatic Potential maps, Frontier Molecular Orbital analysis, and Fukui functions strongly indicates that the molecule possesses distinct and predictable sites for both nucleophilic and electrophilic attack. Specifically, the C2 and C3 positions are highly activated towards nucleophilic substitution, while the C4 and C6 positions are primed for electrophilic substitution.

This in-silico analysis serves as an invaluable guide for experimental design, enabling scientists to anticipate reaction outcomes, select appropriate reagents, and develop novel synthetic strategies. By grounding experimental work in a robust theoretical framework, researchers can accelerate the pace of discovery and innovation in drug development and materials science.

References

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  • El-Lateef, H. M. A., et al. (2020). Effect of ortho-substituted aniline on the corrosion protection of aluminum in 2 mol/L H2SO4 solution. Canadian Journal of Chemistry.
  • Vaschetto, M. E., Retamal, B. A., & Monkman, A. P. (1999). Density functional studies of aniline and substituted anilines. Journal of Molecular Structure: THEOCHEM, 468(3), 209–221.
  • Laurence, C., et al. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80, 1107-1115.
  • Zeng, T., et al. (2016). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 50(5), 2495–2504.
  • Wang, Y., et al. (2023). Mono or Di? A Potential-Controlled Electrochemical Halogenation of Anilines. Journal of the American Chemical Society.
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  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590-2600.
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  • Liu, S., et al. (2015). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. The Journal of Physical Chemistry A, 119(29), 8216-8224.
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  • ResearchGate. (n.d.). Synthesis of 5‐bromo‐2‐(difluoro(3,4,5‐trifluorophenoxy)methyl)‐1,3‐difluorobenzene. [Link]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157.
  • Bickelhaupt, F. M., & Houk, K. N. (2017). Analyzing Reaction Rates with the Distortion/Interaction-Activation Strain Model.
  • MDPI. (2023). Recent Advancements in Computational Drug Design Algorithms through Machine Learning and Optimization. [Link]

  • Li, Y., et al. (2017). N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate. Organic & Biomolecular Chemistry, 15(31), 6571-6574.
  • Ghafoor, S., et al. (2021). Integrated Molecular Modeling and Machine Learning for Drug Design.
  • The Organic Chemistry Tutor. (2017, January 15). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • Huang, Y. (2022). Atomistic Modeling and Computational Study of Reactive Systems and Biological Applications. eScholarship, University of California.
  • Bresnahan, C. G. (2020). Modeling Chemical Reactivity in Aqueous and Organic Systems: From Electronic Structure to Reactive Force Field Development. LSU Scholarly Repository.
  • Organometallics. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Organometallics.

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Safety & Regulatory Compliance

Safety

5-bromo-2,3-difluoro-N,N-dimethylaniline proper disposal procedures

Comprehensive Operational and Disposal Guide for 5-Bromo-2,3-difluoro-N,N-dimethylaniline As a Senior Application Scientist, I frequently consult on the lifecycle management of complex halogenated building blocks. 5-brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 5-Bromo-2,3-difluoro-N,N-dimethylaniline

As a Senior Application Scientist, I frequently consult on the lifecycle management of complex halogenated building blocks. 5-bromo-2,3-difluoro-N,N-dimethylaniline (CAS: 1704067-41-3) is a highly specialized intermediate utilized in advanced pharmaceutical and agrochemical synthesis[1]. While its unique substitution pattern—featuring both bromine and fluorine—imparts desirable metabolic stability to target drug candidates, it simultaneously poses significant logistical and toxicological challenges during handling and disposal.

This guide provides a self-validating, step-by-step operational protocol. We will not merely list safety steps; we will deconstruct the causality behind each requirement, ensuring your laboratory maintains absolute scientific integrity and regulatory compliance.

Physicochemical Profiling & Quantitative Hazard Data

To design an effective disposal strategy, we must first understand the physical and chemical boundaries of the molecule. The presence of multiple halogens significantly increases the compound's lipophilicity and resistance to environmental degradation.

PropertyValueOperational Implication
CAS Number 1704067-41-3Unique identifier required for accurate hazardous waste manifesting[1].
Molecular Formula C8H8BrF2NDictates combustion byproducts (HF, HBr, NOx) during thermal destruction.
Molecular Weight 236.06 g/mol High density; will settle in aqueous waste layers, requiring phase separation.
Halogen Content ~50% by massMandates specialized high-temperature incineration to prevent dioxin formation.
Solubility Insoluble in water; soluble in organicsSpill cleanup requires organic-compatible, non-combustible absorbents.

Mechanistic Basis for Stringent Handling (Toxicity Profile)

The hazards of halogenated anilines extend far beyond acute dermal or respiratory irritation. Their chronic toxicity is driven by hepatic bioactivation. We mandate strict respiratory and dermal protection because, once absorbed, cytochrome P450 enzymes oxidize the aniline moiety. This generates highly electrophilic reactive intermediates, such as iminocyclohexadienylidene halogenium ions[2].

If these intermediates are not rapidly scavenged by cellular glutathione (GSH), they form irreversible covalent adducts with proteins and DNA, leading to severe cytotoxicity and potential genotoxicity[2]. The para- and ortho-substituted halogens on the aromatic ring play a pivotal role in stabilizing these dangerous reactive states.

Bioactivation A 5-bromo-2,3-difluoro- N,N-dimethylaniline B Cytochrome P450 Oxidation A->B Hepatic Metabolism C Reactive Intermediate (Iminocyclohexadienylidene) B->C Bioactivation D Glutathione (GSH) Conjugation (Detox) C->D Scavenging E Protein/DNA Adduction (Cellular Toxicity) C->E Accumulation

Figure 1: Cytochrome P450-mediated bioactivation and toxicity pathway of halogenated anilines.

Operational Protocol: Safe Handling & Emergency Spill Response

In the event of a spill, immediate and methodical action is required. The following step-by-step methodology ensures containment while mitigating exposure risks based on the chemical's specific properties.

  • Step 1: Isolate and Evacuate

    • Action: Immediately clear the area of unprotected personnel and increase laboratory ventilation.

    • Causality: Prevents the inhalation of volatile organic vapors and stops the mechanical tracking of highly lipophilic contaminants throughout the facility.

  • Step 2: Don Advanced PPE

    • Action: Equip a NIOSH-approved organic vapor respirator (or SCBA for large spills) and heavy-duty fluorinated rubber (Viton) gloves.

    • Causality: Standard nitrile gloves offer limited breakthrough times for N,N-dimethylanilines. Viton provides superior chemical resistance to halogenated aromatics, preventing transdermal absorption.

  • Step 3: Chemical Containment

    • Action: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite.

    • Causality: You must avoid combustible absorbents (e.g., sawdust). Halogenated anilines can undergo dangerous exothermic reactions if inadvertently mixed with oxidizing agents in the waste stream.

  • Step 4: Collection and Decontamination

    • Action: Sweep the absorbed mixture into a high-density polyethylene (HDPE) container using non-sparking tools. Wash the spill surface with a mild detergent solution, collecting all rinsate as hazardous waste.

    • Causality: The detergent disrupts the lipophilic nature of the compound, ensuring complete removal from laboratory surfaces and preventing secondary exposure.

Step-by-Step Disposal Procedures: Thermal Destruction

Standard municipal disposal, land disposal, or drain dumping is strictly prohibited[3]. Under EPA guidelines, halogenated organic wastes must undergo specialized thermal destruction to prevent groundwater leaching and environmental persistence[4].

Disposal W Halogenated Aniline Waste S Segregation: Halogenated Organics W->S T Transport to Approved Facility S->T I Rotary Kiln Incineration (>1000°C) T->I G Combustion Gases (HF, HBr, NOx) I->G C Caustic Scrubbing (Neutralization) G->C E Safe Emission & Ash Disposal C->E

Figure 2: Step-by-step logical workflow for the thermal destruction of halogenated organic waste.

  • Step 1: Waste Segregation

    • Action: Collect 5-bromo-2,3-difluoro-N,N-dimethylaniline waste exclusively in containers designated for "Halogenated Organic Waste."

    • Causality: Mixing with non-halogenated solvents dilutes the overall halogen concentration. If the halogen content drops below manifesting thresholds, the waste might be sent to a standard incinerator lacking the necessary temperature capabilities, risking the atmospheric release of toxic dioxins and furans.

  • Step 2: Primary Containment

    • Action: Store waste in PTFE-lined or HDPE drums. Do not use standard unlined steel drums.

    • Causality: Over time, trace moisture can react with halogenated organics to form hydrobromic or hydrofluoric acid, which will rapidly corrode unlined metal containers and cause catastrophic leaks.

  • Step 3: Rotary Kiln Incineration

    • Action: Transport waste to an EPA-certified hazardous waste facility equipped with a rotary kiln incinerator operating above 1000°C[3].

    • Causality: The carbon-fluorine bond is one of the strongest in organic chemistry (~485 kJ/mol). Extreme thermal energy is required to completely cleave the C-F and C-Br bonds and prevent the formation of persistent organic pollutants (POPs).

  • Step 4: Caustic Gas Scrubbing

    • Action: Ensure the incineration facility utilizes wet caustic scrubbing (e.g., sodium hydroxide spray) for exhaust gases[3].

    • Causality: The complete combustion of this molecule yields hydrogen fluoride (HF), hydrogen bromide (HBr), and nitrogen oxides (NOx). Caustic scrubbing neutralizes these highly corrosive and toxic acid gases into benign salts (e.g., NaF, NaBr) before the exhaust is released into the atmosphere.

References

  • Chemical Research in Toxicology (ACS). "Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes: Evidence for ipso Glutathione Addition." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings." Available at:[Link]

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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